Product packaging for BM635 (hydrochloride)(Cat. No.:)

BM635 (hydrochloride)

Cat. No.: B15145334
M. Wt: 429.0 g/mol
InChI Key: JUVYBPYTCHPFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BM635 (hydrochloride) is a useful research compound. Its molecular formula is C25H30ClFN2O and its molecular weight is 429.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality BM635 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BM635 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30ClFN2O B15145334 BM635 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30ClFN2O

Molecular Weight

429.0 g/mol

IUPAC Name

4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine;hydrochloride

InChI

InChI=1S/C25H29FN2O.ClH/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24;/h4-11,16,18H,12-15,17H2,1-3H3;1H

InChI Key

JUVYBPYTCHPFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BM635 (hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial analysis of the topic "BM635 (hydrochloride) mechanism of action" in the context of GPR35, β-arrestin, and ERK signaling pathways yielded no relevant results in the existing scientific literature. All available evidence points to BM635 as a potent anti-mycobacterial agent targeting the MmpL3 transporter. Therefore, this guide will focus exclusively on its established role as an MmpL3 inhibitor.

Introduction

BM635 is a synthetic small molecule belonging to the 1,5-diarylpyrrole class of compounds, identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] It emerged from a hit-to-lead optimization campaign and has demonstrated significant activity against both replicating and non-replicating Mtb bacilli.[2] The hydrochloride salt of BM635 was developed to improve its biopharmaceutical properties, addressing issues of low aqueous solubility and high lipophilicity observed in the parent molecule.[3] The primary and validated mechanism of action for BM635 is the direct inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter crucial for the formation of the unique mycobacterial cell wall.[2][4][5]

Core Mechanism of Action: MmpL3 Inhibition

The bactericidal effect of BM635 stems from its ability to disrupt the intricate process of mycobacterial cell wall biosynthesis. This is achieved by specifically targeting the MmpL3 transporter.

The Role of MmpL3 in Mycobacterial Cell Wall Synthesis

The MmpL3 protein is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is essential for the viability of M. tuberculosis.[6][7] Its critical function is to transport trehalose monomycolate (TMM), the fundamental precursor of mycolic acids, from the cytoplasm across the inner bacterial membrane to the periplasmic space.[8][9][10][11] In the periplasm, TMM is further processed and its mycolic acid component is transferred to arabinogalactan or another TMM molecule to form the mature mycolic acid-containing structures of the outer membrane, such as trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan. This outer membrane is a defining feature of mycobacteria, providing a highly impermeable barrier that is critical for their survival and resistance to many antibiotics.[7][9]

BM635-Mediated Inhibition and Its Consequences

BM635 directly binds to the MmpL3 transporter, obstructing its function.[10] This inhibition has two major downstream consequences:

  • Accumulation of TMM: The blockade of TMM export leads to its accumulation within the bacterial cytoplasm.[8][12]

  • Depletion of Cell Wall Components: The lack of TMM in the periplasm halts the synthesis of TDM and the mycolation of arabinogalactan.

This disruption of the cell wall assembly pathway compromises the structural integrity and impermeability of the mycobacterial envelope, ultimately leading to bacterial cell death.[9] The essentiality of MmpL3 for mycobacterial survival makes it a highly vulnerable and attractive target for novel anti-tubercular drugs.[7][10]

BM635_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM Trehalose Monomycolate (TMM) (Precursor) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_acc TMM Accumulation (Toxic) MmpL3->TMM_acc Leads to TMM_peri TMM MmpL3->TMM_peri CW_disrupt Cell Wall Disruption MmpL3->CW_disrupt Leads to TDM Trehalose Dimycolate (TDM) TMM_peri->TDM Synthesis AG Arabinogalactan (AG) TMM_peri->AG Mycolation Myco_AG Mycolyl-AG-Peptidoglycan (Cell Wall Core) AG->Myco_AG BM635 BM635 BM635->MmpL3 Inhibits

Caption: Mechanism of action of BM635 as an MmpL3 inhibitor.

Data Presentation

The anti-mycobacterial efficacy of BM635 has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Activity of BM635

Compound Target Organism Assay Parameter Value Reference
BM635 M. tuberculosis H37Rv MIC 0.12 µM [1][3]

| Analogue 17 | M. tuberculosis H37Rv | MIC | 0.15 µM |[5] |

MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Pharmacokinetic and Efficacy Data for BM635

Parameter Description Value Model Reference
Cmax Maximum plasma concentration 1.62 µM Murine [3]
t1/2 Half-life 1 hour Murine [3]
Bioavailability Oral bioavailability 46% Murine [3]

| ED99 | Effective dose for 99% reduction | 49 mg/Kg | Murine |[6] |

Experimental Protocols

The characterization of MmpL3 inhibitors like BM635 involves a series of standardized assays to determine potency, confirm the mechanism of action, and validate the molecular target.

1. Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a common method, the Resazurin Microtiter Assay (REMA), for assessing the in vitro anti-mycobacterial activity.

  • Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with OADC, M. tuberculosis H37Rv culture, BM635 (hydrochloride) stock solution, Resazurin sodium salt solution (0.02% w/v).

  • Methodology:

    • Prepare serial two-fold dilutions of BM635 in 7H9 broth directly in the 96-well plates. Final volumes should be 100 µL per well. Include positive (bacteria, no drug) and negative (broth only) control wells.

    • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5-1.0. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the bacterial inoculum to each well (except the negative control).

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add 30 µL of the Resazurin solution to each well and re-incubate for 24-48 hours.

    • Assess the results visually. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

2. Protocol for MmpL3 Inhibition Confirmation via Lipid Analysis

This assay confirms that the compound inhibits MmpL3 by observing the expected modulation of TMM and TDM levels.[12]

  • Materials: M. tuberculosis culture, [14C]acetic acid, BM635, solvent systems for lipid extraction (e.g., chloroform/methanol), TLC plates, phosphor imager.

  • Methodology:

    • Grow Mtb cultures to mid-log phase.

    • Add [14C]acetic acid to the culture medium as a metabolic label for lipid synthesis and incubate.

    • Treat the cultures with BM635 at a concentration of >10x MIC for 24 hours. Include an untreated (DMSO) control.

    • Harvest the bacterial cells by centrifugation and wash to remove excess radiolabel.

    • Extract total lipids from the cell pellets using appropriate solvent mixtures (e.g., sequential extractions with chloroform:methanol).

    • Normalize lipid extracts by total counts and spot equal amounts onto a silica TLC plate.

    • Develop the TLC plate using a solvent system designed to separate TMM and TDM (e.g., chloroform:methanol:ammonium hydroxide).

    • Dry the plate and expose it to a phosphor screen.

    • Analyze the resulting radiogram. Inhibition of MmpL3 is confirmed by a significant increase in the spot corresponding to TMM and a decrease in the spot corresponding to TDM in the BM635-treated sample compared to the control.[12]

3. Protocol for Target Validation via Resistant Mutant Sequencing

This is the gold-standard method for validating the direct target of an anti-bacterial compound.[8]

  • Materials: High concentration of BM635, Mtb culture, 7H10 agar plates, equipment for genomic DNA extraction and whole-genome sequencing.

  • Methodology:

    • Plate a high-density lawn of Mtb onto 7H10 agar plates containing BM635 at a concentration 10-50x the MIC.

    • Incubate the plates for 3-4 weeks until spontaneous resistant colonies appear.

    • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

    • Extract genomic DNA from the confirmed resistant mutants and from the parental (wild-type) strain.

    • Perform whole-genome sequencing on the extracted DNA.

    • Compare the genome of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs).

    • A consistent finding of non-synonymous mutations within the mmpL3 gene across independently isolated mutants provides strong evidence that MmpL3 is the direct target of BM635.[7][8]

Experimental_Workflow cluster_workflow Workflow for Characterization of an MmpL3 Inhibitor start Initial Hit Compound (e.g., BM635) mic_assay 1. In Vitro Potency Assay (REMA for MIC) start->mic_assay lipid_analysis 2. Mechanism Confirmation ([14C]-Acetate Labeling & TLC) mic_assay->lipid_analysis Potent? (Low MIC) q1 Result target_validation 3. Target Validation (Resistant Mutant Sequencing) lipid_analysis->target_validation TMM Accumulation Confirmed? q2 Result in_vivo 4. In Vivo Efficacy (Murine TB Model) target_validation->in_vivo MmpL3 Mutations Identified? q3 Result lead_compound Validated Lead Compound in_vivo->lead_compound Efficacious & Tolerated in vivo? q4 Result

Caption: General experimental workflow for MmpL3 inhibitor characterization.

Conclusion

BM635 (hydrochloride) is a well-characterized anti-tubercular agent whose mechanism of action is the potent and specific inhibition of the essential MmpL3 transporter. By preventing the export of trehalose monomycolate, BM635 fatally disrupts the biosynthesis of the mycobacterial outer membrane. This targeted action, distinct from many existing anti-tubercular drugs, makes MmpL3 inhibitors like BM635 a promising avenue for the development of new treatments for tuberculosis, including multi-drug-resistant strains. There is currently no scientific evidence to support a mechanism of action involving GPR35, β-arrestin recruitment, or ERK phosphorylation.

References

The Anti-Mycobacterial Potential of BM635 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-mycobacterial activity of BM635 hydrochloride, a promising small molecule inhibitor. The document details its mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for its evaluation, and includes visualizations of its mode of action and the general workflow for anti-tuberculosis drug discovery.

Core Concepts: Mechanism of Action

BM635 hydrochloride exerts its anti-mycobacterial effect by inhibiting the essential mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is a transporter protein crucial for the biosynthesis of the unique and complex mycobacterial cell wall. Specifically, it is responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the cytoplasmic membrane. Mycolic acids are major components of the mycobacterial outer membrane, providing a formidable barrier against antibiotics and the host immune system.

The inhibitory action of BM635 hydrochloride on MmpL3 is believed to be mediated through the dissipation of the transmembrane electrochemical proton gradient (proton motive force), which powers the transport activity of MmpL3. By disrupting this gradient, BM635 hydrochloride effectively halts the export of TMM, leading to the inhibition of mycolic acid biosynthesis, compromising the integrity of the cell wall, and ultimately resulting in bacterial cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro activity and selectivity of BM635 hydrochloride and its analogues.

Table 1: In Vitro Anti-Mycobacterial Activity of BM635 Hydrochloride and Analogues

CompoundMycobacterial StrainMIC (µM)
BM635 hydrochlorideMycobacterium tuberculosis H37Rv0.08 (MIC50)[1]
BM635 (free base)Mycobacterium tuberculosis H37Rv0.12
BM635 analogue (compound 17)Mycobacterium tuberculosis (drug-sensitive)0.15[2]

Table 2: Cytotoxicity and Selectivity Index of a BM635 Analogue

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/MIC)
BM635 analogue (compound 17)Not Specified~19.95 (calculated)133[2]

Note: The CC50 value for the BM635 analogue was calculated based on its reported MIC (0.15 µM) and Selectivity Index (133).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the anti-mycobacterial activity of compounds like BM635 hydrochloride.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of mycobacteria.

Materials:

  • Mycobacterium culture (e.g., M. tuberculosis H37Rv)

  • 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • BM635 hydrochloride stock solution (in DMSO)

  • 96-well microplates

  • Resazurin solution (0.02% in sterile water)

  • Plate reader

Procedure:

  • Prepare a serial two-fold dilution of BM635 hydrochloride in 7H9 broth in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Prepare a mycobacterial inoculum from a mid-log phase culture and adjust the turbidity to a McFarland standard of 0.5. Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the mycobacterial inoculum to each well containing the compound dilutions. Include a drug-free growth control and a sterile medium control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that reduces the viability of mammalian cells by 50% (CC50).

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BM635 hydrochloride stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of BM635 hydrochloride in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Murine Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of a compound in reducing the bacterial load in a mouse model of tuberculosis.

Materials:

  • Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • BM635 hydrochloride formulation for oral or intravenous administration

  • 7H10 agar plates

  • Tissue homogenizer

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.

  • Allow the infection to establish for a period of 2-4 weeks.

  • Randomly assign mice to treatment and control groups.

  • Administer BM635 hydrochloride at various doses and schedules (e.g., once daily by oral gavage). Include a vehicle control group and a positive control group (e.g., treated with isoniazid).

  • Monitor the health and weight of the mice throughout the experiment.

  • After a defined treatment period (e.g., 4 weeks), euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the tissues in sterile saline.

  • Prepare serial dilutions of the tissue homogenates and plate them on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • The efficacy of the compound is determined by comparing the log10 CFU reduction in the treated groups to the vehicle control group.

Visualizations

Mechanism of Action of BM635 Hydrochloride

BM635_Mechanism Mechanism of MmpL3 Inhibition by BM635 Hydrochloride cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall Synthesis MmpL3 MmpL3 Transporter TMM_transported Transported TMM MmpL3->TMM_transported Translocates PMF Proton Motive Force (H+ Gradient) PMF->MmpL3 Powers TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Biosynthesis TMM->MmpL3 Binds to Mycolic_Acid Mycolic Acid Synthesis TMM_transported->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall BM635 BM635 Hydrochloride BM635->MmpL3 Inhibits Transport BM635->PMF Dissipates

Caption: Logical diagram of MmpL3 inhibition by BM635 hydrochloride.

General Workflow for Anti-Tuberculosis Drug Discovery

Drug_Discovery_Workflow General Workflow for Anti-Tuberculosis Drug Discovery A Compound Library Screening B In Vitro Activity (MIC Determination) A->B C Cytotoxicity Assessment (CC50) B->C D Selectivity Index (SI) Calculation C->D E In Vivo Efficacy (Murine Model) D->E Promising SI F Pharmacokinetics (ADME) E->F G Lead Optimization F->G G->B Iterative Improvement H Preclinical Development G->H Optimized Lead I Clinical Trials H->I

Caption: Experimental workflow for anti-TB drug discovery.

References

BM635 Hydrochloride: A Deep Dive into its Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BM635 hydrochloride is a potent inhibitor of Mycobacterium tuberculosis with a specific mechanism of action that targets the bacterial cell wall synthesis pathway. This technical guide provides a comprehensive overview of its biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Biological Activity and Mechanism of Action

BM635 hydrochloride's primary biological activity is the inhibition of Mycobacterium tuberculosis. It is a salt form of the parent compound BM635, developed to improve upon the poor aqueous solubility and low in vivo exposure of the free base. The hydrochloride salt has been shown to double the in vivo exposure compared to BM635.

The molecular target of BM635 is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of the bacterium. Mycolic acids are long-chain fatty acids that are crucial components of the mycobacterial cell wall, contributing to its structural integrity, impermeability, and virulence.

By inhibiting MmpL3, BM635 hydrochloride effectively blocks the mycolic acid biosynthesis pathway. This disruption of cell wall synthesis compromises the bacterium's ability to maintain its protective outer layer, leading to cell death. This targeted mechanism of action makes BM635 hydrochloride a promising candidate for the development of new anti-tuberculosis therapies.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for BM635 and its hydrochloride salt.

CompoundParameterValueOrganismReference
BM635 hydrochlorideMIC500.08 μMM. tuberculosis H37Rv
BM635 (free base)MIC500.12 μMM. tuberculosis H37Rv

Table 1: In Vitro Activity of BM635 and BM635 Hydrochloride

CompoundParameterValueAnimal ModelReference
BM635 (free base)ED9949 mg/KgAcute murine infection model
BM635 (free base)Half-life (in vivo)1 hourNot specified
BM635 (free base)Cmax1.62 μMNot specified
BM635 (free base)Bioavailability46%Not specified

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of BM635 (Free Base)

Visualizing the Mechanism and Experimental Workflows

To better understand the biological context of BM635 hydrochloride's activity, the following diagrams illustrate its mechanism of action and the workflows of key experiments.

cluster_0 Mycobacterium Cytoplasm cluster_1 Periplasmic Space cluster_2 Cell Wall Synthesis Mycolic Acid Precursors Mycolic Acid Precursors MmpL3 MmpL3 Transporter Mycolic Acid Precursors->MmpL3 Transport TMM Trehalose Monomycolate (TMM) MmpL3->TMM Mycolic Acid Layer Mycolic Acid Layer TMM->Mycolic Acid Layer Incorporation BM635_HCl BM635 HCl BM635_HCl->MmpL3 Inhibition

Mechanism of Action of BM635 Hydrochloride.

start Start prep_plates Prepare 96-well plates with Middlebrook 7H9 medium start->prep_plates serial_dil Perform 2-fold serial dilutions of BM635 HCl in DMSO prep_plates->serial_dil add_drug Add drug solutions to wells serial_dil->add_drug add_bacteria Inoculate with M. tuberculosis add_drug->add_bacteria incubate Incubate plates add_bacteria->incubate read_results Read MIC values incubate->read_results end End read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

start Start infect Infect mice with M. tuberculosis H37Rv start->infect treat Administer BM635 HCl daily infect->treat sacrifice Sacrifice mice after treatment period treat->sacrifice homogenize Homogenize lung tissue sacrifice->homogenize plate Plate dilutions of homogenate homogenize->plate count_cfu Count Colony Forming Units (CFU) plate->count_cfu end End count_cfu->end

Workflow for In Vivo Murine Infection Model.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of BM635 hydrochloride against M. tuberculosis H37Rv is determined using a broth microdilution method.

  • Plate Preparation: A 96-well flat-bottom microtiter plate is used. Each well, except for control wells, is filled with 95 µL of Middlebrook 7H9 medium.

  • Compound Dilution: Ten two-fold serial dilutions of BM635 hydrochloride are prepared in neat DMSO, with an initial concentration of 200 µM.

  • Drug Addition: 5 µL of each drug dilution is added to the corresponding wells containing the Middlebrook 7H9 medium.

  • Controls:

    • Positive Control: Isoniazid is used as a positive control, with eight two-fold dilutions prepared, starting at 160 µg/mL. 5 µL of each dilution is added to the respective wells.

    • Growth and Blank Controls: Wells containing 95 µL of Middlebrook 7H9 medium and 5 µL of neat DMSO serve as growth and blank controls.

  • Inoculation: An appropriate inoculum of M. tuberculosis H37Rv is added to each well, except for the blank controls.

  • Incubation: The plate is incubated under appropriate conditions for mycobacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

In Vivo Acute Murine Infection Model

The in vivo efficacy of BM635 is evaluated in an acute murine infection model.

  • Infection: Eight to ten-week-old female B6 mice are infected via the intratracheal route with 10^5 Colony Forming Units (CFU) of M. tuberculosis H37Rv suspended in 50 µL of phosphate-buffered saline.

  • Treatment: BM635 is administered once daily at varying doses (ranging from 40 to 300 mg/kg) from day 1 to day 8 post-infection.

  • Euthanasia and Tissue Collection: Twenty-four hours after the last dose, the mice are sacrificed. The lungs are aseptically removed.

  • Bacterial Load Determination:

    • The lung lobes are homogenized.

    • The homogenates are supplemented with 5% glycerol and stored at -80°C until plating.

    • Serial dilutions of the homogenates are plated on appropriate agar medium to determine the number of CFUs.

  • Efficacy Calculation: The reduction in bacterial load in the lungs of treated mice compared to untreated controls is used to determine the efficacy of the compound, with the ED99 (the dose required to reduce the bacterial load by 99%) being a key parameter.

Conclusion

BM635 hydrochloride is a promising anti-mycobacterial agent that targets the essential MmpL3 transporter, leading to the disruption of mycolic acid synthesis and bacterial cell death. Its improved pharmacokinetic profile over the parent compound, BM635, makes it an attractive candidate for further development in the fight against tuberculosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel anti-TB therapies.

The Discovery and Development of BM635: An MmpL3 Inhibitor for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of BM635, a promising anti-tuberculosis compound. The document details the journey from the initial hit compound, BM212, through a comprehensive lead optimization program that culminated in the identification of BM635 and its analogues with improved drug-like properties. This guide is intended for researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.

Introduction: The Unmet Need in Tuberculosis Treatment

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for novel anti-tubercular agents that act on new molecular targets. One such validated target is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for shuttling mycolic acid precursors across the mycobacterial inner membrane, a critical step in the biosynthesis of the unique and protective mycobacterial cell wall.

Discovery of the Lead Compound: BM212

The journey to BM635 began with the identification of BM212 , a 1,5-diarylpyrrole derivative, as a potent inhibitor of M. tuberculosis. BM212 emerged from a whole-cell screening campaign and demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, as well as activity against intracellular bacilli residing within macrophages.[1][2][3]

Mechanism of Action of BM212

Subsequent studies definitively identified MmpL3 as the cellular target of BM212.[3][4] This was established through the isolation and genetic characterization of BM212-resistant mutants of M. smegmatis, M. bovis BCG, and M. tuberculosis H37Rv, all of which harbored mutations in the mmpL3 gene.[3][4] Further investigations, including uptake and efflux experiments, confirmed that resistance was not due to drug efflux, solidifying MmpL3 as the direct target.[3] While MmpL3 is the primary target, some evidence suggests that BM212 and its analogues may also interact with other proteins, such as the transcriptional regulator EthR2.[5]

Lead Optimization: From BM212 to BM635 and Beyond

While BM212 demonstrated promising anti-tubercular activity, it possessed suboptimal physicochemical properties, including high lipophilicity, which could hinder its development as a clinical candidate. This prompted a comprehensive medicinal chemistry program aimed at improving its drug-like characteristics.

The lead optimization strategy focused on systematic modifications of the 1,5-diphenylpyrrole scaffold. A key improvement involved the replacement of the thiomorpholine moiety in the BM212 series with a morpholine group. This substitution resulted in compounds with lower lipophilicity and enhanced in vitro microsomal stability.[6][7] This effort led to the development of BM635 , a lead candidate with a more favorable preclinical profile.

Further structure-activity relationship (SAR) studies explored the impact of various substituents on the phenyl rings at the N1 and C5 positions of the pyrrole core, leading to the identification of analogues with even greater potency and improved safety profiles.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for BM212, BM635, and its analogues.

Table 1: In Vitro Anti-mycobacterial Activity

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)Reference
BM2120.7 - 1.5~5[2][9]
Analogue 16 (BM212)0.125 - 0.5-[8]

Note: MIC values can vary slightly between studies due to different experimental conditions.

Table 2: Cytotoxicity Data

CompoundCell LineCytotoxicity (µg/mL)Protection IndexReference
BM212U937> 12.5 (No inhibition of replication)-[2]
Analogue 16 (BM212)--4[8]
Most Active Derivatives--64 - 256[8]

Table 3: In Vivo Efficacy

CompoundAnimal ModelDoseEfficacy (ED99)Reference
Improved BM212 AnalogueAcute Murine TB Infection-49 mg/Kg[6][7]

Experimental Protocols

Synthesis of 1,5-Diphenylpyrrole Derivatives

The general synthetic route for 1,5-diphenylpyrrole derivatives like BM212 and its analogues involves a multi-step process. A common method is the Paal-Knorr pyrrole synthesis.

General Procedure:

  • Synthesis of 1,4-dicarbonyl precursors: This is typically achieved through the reaction of an appropriate α-haloketone with a β-ketoester, followed by hydrolysis and decarboxylation.

  • Cyclization with an amine: The resulting 1,4-dicarbonyl compound is then reacted with a primary amine (e.g., a substituted aniline) in the presence of an acid catalyst to form the pyrrole ring.

  • Functionalization of the pyrrole core: Further modifications, such as the introduction of the piperazine or morpholine moiety at the C3 position, are carried out through standard chemical transformations like the Mannich reaction.

For a detailed synthetic scheme and characterization data, refer to the primary literature.[8][10][11]

In Vitro Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

The Minimum Inhibitory Concentration (MIC) of the compounds against M. tuberculosis H37Rv is determined using the MABA method.

Protocol:

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue to pink, indicating inhibition of mycobacterial growth.

Cytotoxicity Assay

The cytotoxicity of the compounds is typically evaluated against a mammalian cell line, such as the human macrophage-like cell line U937 or Vero cells.

Protocol (MTT Assay):

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.

  • Add MTT reagent to each well and incubate for a further 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Efficacy in a Murine Model of Tuberculosis

The in vivo efficacy of lead compounds is assessed in an acute or chronic mouse model of TB infection.

Protocol (Acute Infection Model):

  • Mice are infected intravenously with a standardized inoculum of M.tuberculosis H37Rv.

  • Treatment with the test compound is initiated one day post-infection and continued for a defined period (e.g., 8 days).

  • At the end of the treatment period, the mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on nutrient agar.

  • The efficacy is expressed as the reduction in bacterial colony-forming units (CFUs) compared to untreated control mice. The ED99 is the dose required to reduce the bacterial load by 99%.

Mandatory Visualizations

MmpL3 Signaling Pathway in Mycobacterial Cell Wall Biosynthesis

MmpL3_Pathway cluster_cytoplasm cluster_inner_membrane cluster_periplasm Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis (FAS-II) TMM_Synthesis TMM Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis Mycolic Acids Trehalose Trehalose Trehalose->TMM_Synthesis TMM_Cytoplasm Trehalose Monomycolate (TMM) TMM_Synthesis->TMM_Cytoplasm MmpL3 MmpL3 Transporter TMM_Cytoplasm->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm BM635 BM635 BM635->MmpL3 AG_Mycolylation Arabinogalactan Mycolylation TMM_Periplasm->AG_Mycolylation TDM_Synthesis TDM Synthesis TMM_Periplasm->TDM_Synthesis Cell_Wall Mycobacterial Cell Wall AG_Mycolylation->Cell_Wall TDM_Synthesis->Cell_Wall

Caption: Role of MmpL3 in mycobacterial cell wall biosynthesis and its inhibition by BM635.

Drug Discovery and Development Workflow for BM635

Drug_Discovery_Workflow Start Start: Identify Unmet Need in TB Treatment Screening Whole-Cell Screening Start->Screening Hit_ID Hit Identification: BM212 Screening->Hit_ID Target_ID Target Identification: MmpL3 Hit_ID->Target_ID Lead_Op Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Op SAR Structure-Activity Relationship (SAR) Studies Lead_Op->SAR Prop_Imp Improve Physicochemical Properties Lead_Op->Prop_Imp BM635_ID Lead Candidate: BM635 SAR->BM635_ID Prop_Imp->BM635_ID Preclinical Preclinical Development BM635_ID->Preclinical In_Vitro In Vitro Profiling (MIC, Cytotoxicity) Preclinical->In_Vitro In_Vivo In Vivo Efficacy (Mouse Model) Preclinical->In_Vivo ADME_Tox ADME/Tox Studies Preclinical->ADME_Tox End IND-Enabling Studies In_Vitro->End In_Vivo->End ADME_Tox->End

Caption: Workflow of the discovery and preclinical development of BM635.

Conclusion

The discovery and development of BM635 and its analogues represent a successful example of a target-based drug discovery program in the field of anti-tubercular research. The identification of the MmpL3 inhibitor BM212 from a whole-cell screen, followed by a rational lead optimization campaign, has yielded potent compounds with in vivo efficacy. The validation of MmpL3 as a druggable target provides a strong foundation for the further development of this chemical series and other MmpL3 inhibitors as potential new treatments for tuberculosis. This technical guide provides a comprehensive summary of the key data and methodologies that have underpinned this research, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for BM635 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM635 hydrochloride is a potent inhibitor of the essential Mycobacterium tuberculosis transporter MmpL3 (Mycobacterial membrane protein Large 3). As a promising anti-tubercular agent, it demonstrates significant activity against drug-sensitive strains. This document provides a comprehensive overview of BM635 hydrochloride, including its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo evaluation.

Introduction

Tuberculosis remains a global health crisis, necessitating the development of novel therapeutics. BM635 has been identified as a promising small molecule with potent anti-mycobacterial activity. Its hydrochloride salt form, BM635 hydrochloride, offers improved physicochemical and biopharmaceutical properties, including enhanced solubility and bioavailability, making it a suitable candidate for further drug development. BM635 targets MmpL3, a crucial transporter responsible for exporting mycolic acids, which are essential components of the mycobacterial cell wall.

Mechanism of Action

BM635 hydrochloride exerts its anti-mycobacterial effect by inhibiting the MmpL3 transporter. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasmic space. By blocking MmpL3, BM635 disrupts the synthesis of the mycobacterial outer membrane, leading to cell death.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_transported TMM MmpL3->TMM_transported Mycolic Acid Layer Mycolic Acid Layer TMM_transported->Mycolic Acid Layer Incorporation BM635 BM635 Hydrochloride BM635->MmpL3 Inhibition

Figure 1. Inhibition of MmpL3 by BM635 Hydrochloride.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
In Vitro Efficacy
MIC500.12 µMM. tuberculosis H37Rv[1]
In Vivo Efficacy
ED9949 mg/kgAcute Murine TB Infection Model[2]
Pharmacokinetics
Half-life (in vivo)1 hourMice[2]
Cmax1.62 µMMice[2]
Bioavailability46%Mice[2]
Cytotoxicity
Tox50:MIC ratio>100[1]

Experimental Protocols

In Vitro Susceptibility Testing: Resazurin Microtiter Assay (REMA)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of BM635 hydrochloride against M. tuberculosis.

REMA_Workflow start Prepare Serial Dilutions of BM635 Hydrochloride inoculate Inoculate Microplate Wells with M. tuberculosis Suspension start->inoculate incubate Incubate at 37°C inoculate->incubate add_resazurin Add Resazurin Solution incubate->add_resazurin reincubate Re-incubate Overnight add_resazurin->reincubate read_results Read Results (Color Change) reincubate->read_results

Figure 2. Resazurin Microtiter Assay (REMA) Workflow.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)

  • M. tuberculosis H37Rv culture

  • BM635 hydrochloride

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile PBS

Procedure:

  • Prepare a stock solution of BM635 hydrochloride in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of BM635 hydrochloride in 7H9 broth in the microtiter plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, followed by a 1:10 dilution.

  • Inoculate each well with the bacterial suspension. Include a drug-free control well.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 25 µL of resazurin solution to each well.[1]

  • Re-incubate the plates overnight.

  • The MIC is defined as the lowest concentration of BM635 hydrochloride that prevents a color change from blue (no growth) to pink (growth).

In Vivo Efficacy: Acute Murine Tuberculosis Infection Model

This protocol evaluates the in vivo efficacy of BM635 hydrochloride in a mouse model of tuberculosis.

InVivo_Workflow infect Infect Mice with M. tuberculosis H37Rv administer Administer BM635 Hydrochloride Daily infect->administer sacrifice Sacrifice Mice administer->sacrifice homogenize Homogenize Lungs sacrifice->homogenize plate Plate Homogenates on 7H11 Agar homogenize->plate incubate Incubate Plates plate->incubate count Count Colony Forming Units (CFU) incubate->count

Figure 3. In Vivo Efficacy Workflow.

Materials:

  • 8-10 week old female B6 mice[1]

  • M. tuberculosis H37Rv culture

  • BM635 hydrochloride formulation for oral or intravenous administration

  • Phosphate Buffered Saline (PBS)

  • 7H11 agar plates supplemented with 10% OADC

Procedure:

  • Infect mice via the intratracheal route with approximately 10^5 CFU of M. tuberculosis H37Rv suspended in 50 µL of PBS.[1]

  • Beginning one day post-infection, administer BM635 hydrochloride once daily for 8 days at various doses.[1]

  • 24 hours after the last dose, sacrifice the mice.[1]

  • Aseptically remove the lungs and homogenize them.

  • Prepare serial dilutions of the lung homogenates and plate on 7H11 agar plates.

  • Incubate the plates at 37°C for 14 days.[1]

  • Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

  • The ED99 (effective dose to reduce CFU by 99%) can then be calculated.

Cytotoxicity Assay: MTT Assay

This protocol is to assess the cytotoxicity of BM635 hydrochloride against a mammalian cell line (e.g., Vero cells).

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • BM635 hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Procedure:

  • Seed Vero cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of BM635 hydrochloride and incubate for 72 hours.[1]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control.

Conclusion

BM635 hydrochloride is a promising anti-tubercular candidate with a well-defined mechanism of action targeting MmpL3. The provided protocols for in vitro and in vivo evaluation will be valuable for researchers in the field of tuberculosis drug discovery and development. The favorable efficacy and pharmacokinetic profile of BM635 hydrochloride warrant its further investigation as a potential new treatment for tuberculosis.

References

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of BM635 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds is detailed below. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the fields of microbiology and oncology. It represents the lowest concentration of an antimicrobial or anticancer agent that prevents the visible in vitro growth of a microorganism or cell line.[1][2][3] The determination of the MIC is a critical step in the early stages of drug discovery and development, as it provides essential data on the potency of a novel compound, such as BM635 hydrochloride. This information is crucial for guiding further preclinical and clinical research.

The broth microdilution method is a widely used and highly regarded technique for determining the MIC of a compound.[4][5] This method offers several advantages, including its high accuracy, the ability to test multiple antimicrobial agents simultaneously, and the potential for automation.[4] This document provides a detailed protocol for determining the MIC of BM635 hydrochloride using the broth microdilution method.

Data Presentation

The results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the compound's activity against various microbial strains or cell lines.

Table 1: Example MIC Values for BM635 Hydrochloride Against Various Bacterial Strains

Bacterial StrainATCC NumberBM635 Hydrochloride MIC (µg/mL)
Staphylococcus aureus2592316
Escherichia coli2592232
Pseudomonas aeruginosa2785364
Enterococcus faecalis292128

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for BM635 hydrochloride.

Experimental Protocols

This section outlines the detailed methodology for determining the MIC of BM635 hydrochloride using the broth microdilution method in a 96-well microtiter plate format.

Materials and Reagents

  • BM635 hydrochloride

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[6]

  • Bacterial strains (e.g., from ATCC)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator

Protocol for Broth Microdilution MIC Assay

  • Preparation of BM635 Hydrochloride Stock Solution:

    • Prepare a stock solution of BM635 hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to wells 1 through 12 of the microtiter plate.

    • Add an additional 100 µL of the BM635 hydrochloride stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no drug, no inoculum).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension should contain approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Seal the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.[1][2][4]

  • Reading and Interpreting Results:

    • After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of BM635 hydrochloride that completely inhibits visible growth of the bacteria.[7]

    • The growth control well should show turbidity, and the sterility control well should remain clear.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare BM635 HCl Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_compound->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_results Read Plate for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC Value (Lowest concentration with no visible growth) read_results->determine_mic

Workflow for the broth microdilution MIC assay.

Hypothetical Signaling Pathway

As the mechanism of action for BM635 hydrochloride has not been elucidated, the following diagram presents a hypothetical signaling pathway. This example illustrates how a compound might inhibit bacterial growth by targeting cell wall synthesis, a common mechanism for antimicrobial agents.

Hypothetical_Pathway cluster_drug Drug Action cluster_pathway Bacterial Cell Wall Synthesis cluster_outcome Outcome BM635 BM635 Hydrochloride PBP Penicillin-Binding Proteins (PBPs) BM635->PBP Binds to and Inhibits Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Catalyzes CellWall Stable Cell Wall Transpeptidation->CellWall Leads to Inhibition Inhibition of Cell Wall Synthesis Lysis Cell Lysis and Bacterial Death Inhibition->Lysis Results in

Hypothetical mechanism of action for BM635 hydrochloride.

References

Application Notes and Protocols for Studying MmpL3 Function Using BM635 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacterial species.[1][2] It plays a critical role in the biosynthesis of the unique mycobacterial outer membrane by translocating trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasmic space.[3][4] The essentiality of MmpL3 for mycobacterial viability has made it a prime target for the development of novel anti-tubercular agents.[1][5]

BM635 hydrochloride is a potent and specific inhibitor of MmpL3, demonstrating significant anti-mycobacterial activity.[6] Its mode of action is believed to involve the disruption of the proton motive force required for the transport function of MmpL3, ultimately leading to the inhibition of mycolic acid transport and cell death.[7] This makes BM635 an invaluable chemical tool for researchers studying the function of MmpL3, validating it as a drug target, and screening for new MmpL3 inhibitors.

These application notes provide an overview of the use of BM635 hydrochloride in MmpL3 research, including its quantitative inhibitory properties and detailed protocols for key in vitro assays.

Quantitative Data

The following table summarizes the reported biological activity of BM635 hydrochloride.

Parameter Value Organism/Cell Line Assay Type Reference
MIC50 0.12 µMM. tuberculosis H37RvMycobacterial Growth Inhibition[6]
ED99 49 mg/KgMurine ModelIn Vivo Efficacy[6]
CC50 40 µMHepG2 cellsCytotoxicity[6]
IC50 15.3 µMHepG2 cellsCytotoxicity[6]
IC50 50.15 µMVero cellsCytotoxicity[6]

Experimental Protocols

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of BM635 hydrochloride against M. tuberculosis.

Materials:

  • BM635 hydrochloride

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • 96-well flat-bottom microtiter plates

  • DMSO (Dimethyl sulfoxide)

  • Isoniazid (positive control)

  • Resazurin sodium salt

  • Sterile PBS (Phosphate-Buffered Saline)

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of BM635 Stock Solution: Prepare a 10 mM stock solution of BM635 hydrochloride in DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the BM635 stock solution in DMSO to create a range of concentrations.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture in fresh medium to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Plate Setup:

    • Add 95 µL of the prepared M. tuberculosis inoculum to each well of a 96-well plate.

    • Add 5 µL of the serially diluted BM635 solutions to the respective wells.

    • Include a positive control (Isoniazid) and a negative control (5 µL of DMSO).

    • Also, include a growth control well (inoculum with DMSO) and a blank control well (medium only).

  • Incubation: Incubate the plate at 37°C for 7-14 days in a humidified incubator.

  • MIC Determination:

    • After incubation, add 10 µL of 0.02% Resazurin solution to each well and incubate for another 24-48 hours.

    • The MIC is defined as the lowest concentration of BM635 that prevents a color change of the resazurin dye from blue to pink, indicating inhibition of bacterial growth.

    • Alternatively, bacterial growth can be assessed by measuring the optical density at 600 nm.

While a direct, commercially available MmpL3 target engagement assay kit may not exist, this protocol outlines a conceptual workflow based on published research principles for confirming that a compound like BM635 directly interacts with MmpL3. This often involves biophysical methods.

Principle:

This protocol is based on the principle of thermal shift assay (TSA) or differential scanning fluorimetry (DSF), where the binding of a ligand (BM635) to a protein (MmpL3) stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

  • Purified MmpL3 protein (can be obtained through recombinant expression and purification)

  • BM635 hydrochloride

  • SYPRO Orange dye

  • Real-time PCR instrument capable of performing a thermal melt

  • Appropriate buffer for MmpL3 stability (e.g., Tris or HEPES buffer containing a mild detergent like DDM)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified MmpL3 protein at a suitable concentration (e.g., 2 µM).

    • Prepare a stock solution of BM635 hydrochloride in an appropriate solvent (e.g., DMSO) and create serial dilutions.

    • Prepare a working solution of SYPRO Orange dye (e.g., 5X).

  • Assay Setup:

    • In a PCR plate, set up reactions containing the MmpL3 protein, SYPRO Orange dye, and varying concentrations of BM635.

    • Include a no-ligand control (MmpL3 with DMSO).

    • The final reaction volume is typically 20-25 µL.

  • Thermal Melt:

    • Place the plate in a real-time PCR instrument.

    • Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.

    • A positive shift in the Tm in the presence of BM635 compared to the no-ligand control indicates direct binding of the compound to MmpL3.

    • The magnitude of the Tm shift can be correlated with the binding affinity of the compound.

Visualizations

MmpL3_Inhibition_Pathway MmpL3 Inhibition by BM635 cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm MA_precursor Mycolic Acid Precursor TMM Trehalose Monomycolate (TMM) MA_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Translocation Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) TMM_periplasm->Mycolic_Acid_Layer Incorporation BM635 BM635 BM635->MmpL3 Inhibition

Caption: MmpL3's role in TMM transport and its inhibition by BM635.

MmpL3_Inhibitor_Screening_Workflow Workflow for MmpL3 Inhibitor Screening start Start: Compound Library primary_screen Primary Screen: Whole-cell M. tuberculosis Growth Inhibition Assay start->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds secondary_screen Secondary Screen: MmpL3 Target Engagement Assay (e.g., Thermal Shift) hit_compounds->secondary_screen confirmed_hits Confirmed MmpL3 Binders secondary_screen->confirmed_hits mechanism_studies Mechanism of Action Studies: - TMM Transport Assay - Resistance Studies confirmed_hits->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization end End: Optimized MmpL3 Inhibitor lead_optimization->end

Caption: A typical workflow for screening and identifying MmpL3 inhibitors.

References

Application Notes and Protocols for BM635 Hydrochloride in Drug Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM635 hydrochloride is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival. In many cancer types, this pathway is constitutively active, making it a key target for therapeutic intervention. However, cancer cells can often develop resistance to single-agent therapies by activating alternative survival pathways. One such compensatory mechanism involves the upregulation of the MAPK/ERK signaling cascade. This has led to the exploration of drug synergy, a therapeutic strategy where the combination of two or more drugs results in an effect that is greater than the sum of their individual effects.[1]

This document provides detailed application notes and protocols for utilizing BM635 hydrochloride in drug synergy studies, particularly in combination with inhibitors of the MAPK/ERK pathway. The aim is to equip researchers with the necessary information to design, execute, and interpret synergy experiments effectively.

Rationale for Synergy Studies with BM635 Hydrochloride

The PI3K/Akt and MAPK/ERK pathways are two major signaling networks that regulate a wide array of cellular processes. Crosstalk between these pathways is common in cancer cells. Inhibition of one pathway can lead to the compensatory activation of the other, thereby limiting the therapeutic efficacy of a single agent. By simultaneously targeting both pathways—for instance, using BM635 hydrochloride to inhibit PI3K/Akt and a MEK inhibitor to block the MAPK/ERK pathway—it is possible to achieve a synergistic anti-cancer effect, overcome resistance, and potentially reduce drug dosages to minimize toxicity.

Key Signaling Pathways

The diagram below illustrates the interplay between the PI3K/Akt and MAPK/ERK signaling pathways and the points of inhibition for BM635 hydrochloride and a hypothetical MEK inhibitor.

Signaling_Pathways RTK_P Receptor Tyrosine Kinase PI3K PI3K RTK_P->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Raf Raf Akt->Raf Cell_Survival_P Cell Survival & Proliferation mTORC1->Cell_Survival_P BM635 BM635 Hydrochloride BM635->PI3K RTK_M Receptor Tyrosine Kinase Ras Ras RTK_M->Ras Ras->PI3K Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Survival_M Cell Survival & Proliferation ERK->Cell_Survival_M MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK

PI3K/Akt and MAPK/ERK Signaling Pathways with Inhibitor Targets.

Experimental Protocols

Cell Viability Assay (Single Agent)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of BM635 hydrochloride and the combination drug individually.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BM635 hydrochloride stock solution (e.g., 10 mM in DMSO)

  • MEK inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of BM635 hydrochloride and the MEK inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours.

  • For MTT assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

  • For CellTiter-Glo®: Follow the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each drug using non-linear regression analysis.

Checkerboard Assay for Synergy Analysis

This assay is used to assess the effects of drug combinations over a range of concentrations.

Procedure:

  • Based on the IC50 values obtained, create a dilution series for both BM635 hydrochloride and the MEK inhibitor. A common approach is to use concentrations ranging from 1/8 x IC50 to 8 x IC50.

  • Seed cells in a 96-well plate as described above.

  • Prepare a drug combination matrix in the 96-well plate. This involves adding different concentrations of BM635 hydrochloride along the rows and different concentrations of the MEK inhibitor along the columns.

  • Incubate the plate for 72 hours.

  • Measure cell viability using the MTT or CellTiter-Glo® assay.

Data Analysis: Combination Index (CI)

The Chou-Talalay method is a widely used method to quantify drug synergy. The Combination Index (CI) is calculated, where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

Software such as CompuSyn or SynergyFinder can be used to calculate CI values from the checkerboard assay data.[2]

Data Presentation

The following tables provide an example of how to structure the data from a checkerboard assay and the subsequent CI analysis.

Table 1: Example Checkerboard Assay Data (% Cell Viability)

BM635 (nM)MEK Inhibitor (nM)01.252.551020
0 1009588756045
5 927062504030
10 856051423325
20 785243352820
40 654537302215
80 503830241812

Table 2: Example Combination Index (CI) Values

BM635 (nM)MEK Inhibitor (nM)CI ValueInterpretation
1050.65Synergy
20100.58Synergy
40200.72Synergy

Experimental Workflow

The following diagram outlines the general workflow for a drug synergy study using BM635 hydrochloride.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well plates Single_Agent Single Agent IC50 Determination Cell_Culture->Single_Agent Checkerboard Checkerboard Assay with Drug Combination Cell_Culture->Checkerboard Drug_Dilution Prepare Serial Dilutions of BM635 and MEK Inhibitor Drug_Dilution->Single_Agent Drug_Dilution->Checkerboard Single_Agent->Checkerboard Informs concentration range Viability_Assay Cell Viability Measurement (MTT or CTG) Checkerboard->Viability_Assay CI_Calc Combination Index (CI) Calculation Viability_Assay->CI_Calc Interpretation Interpretation of Results (Synergy, Additive, Antagonism) CI_Calc->Interpretation

Workflow for Drug Synergy Studies.

Conclusion

The combination of BM635 hydrochloride with a MEK inhibitor presents a promising strategy to enhance anti-cancer efficacy by co-targeting two critical survival pathways. The protocols and guidelines provided in this document offer a framework for researchers to systematically investigate this synergistic interaction. Rigorous experimental design and data analysis are crucial for accurately determining the nature of the drug interaction and for the successful translation of these findings into clinical applications.

References

Troubleshooting & Optimization

optimizing BM635 hydrochloride dosage for mice

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding "BM635 hydrochloride" is not available in the public domain or scientific literature based on the conducted search. Please verify the compound name and spelling. If the issue persists, kindly provide a reference publication or internal documentation for further assistance.

The following troubleshooting guides and FAQs are based on general principles for optimizing novel compound dosages in mice and may serve as a preliminary guide once specific information about BM635 hydrochloride becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for BM635 hydrochloride in mice?

A1: Without specific preclinical data for BM635 hydrochloride, a recommended starting dose cannot be provided. A literature review for compounds with similar structures or mechanisms of action is advised. If no analogues are available, dose-range finding studies are essential.

Q2: How should I prepare and administer BM635 hydrochloride to mice?

A2: The preparation and administration route will depend on the physicochemical properties of BM635 hydrochloride (e.g., solubility, stability). Common administration routes in mice include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). The vehicle used for dissolution or suspension should be non-toxic and appropriate for the chosen route.

Q3: What are the potential side effects of BM635 hydrochloride in mice?

A3: As there is no available data on BM635 hydrochloride, potential side effects are unknown. Researchers should closely monitor animals for any signs of toxicity, including but not limited to weight loss, changes in behavior, altered food and water intake, and any signs of pain or distress.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect at the initial dose. - Insufficient dosage. - Poor bioavailability. - Rapid metabolism and clearance. - Inappropriate route of administration.- Perform a dose-escalation study. - Investigate alternative administration routes. - Conduct pharmacokinetic studies to determine the compound's profile.
High toxicity or mortality observed. - The administered dose is too high. - The vehicle is causing adverse effects. - The compound has a narrow therapeutic window.- Reduce the dosage significantly. - Test the vehicle alone as a control group. - Conduct a maximum tolerated dose (MTD) study.
High variability in experimental results. - Inconsistent dosing technique. - Differences in animal strain, age, or sex. - Instability of the compound in the formulation.- Ensure all personnel are proficient in the dosing technique. - Standardize the animal model used. - Assess the stability of the dosing solution over the experiment's duration.

Experimental Protocols

Note: These are generalized protocols and must be adapted once the specific properties of BM635 hydrochloride are known.

Dose-Range Finding Study (Simplified)
  • Objective: To determine a range of doses that are tolerated and produce a biological response.

  • Animal Model: Select a single mouse strain, age, and sex.

  • Groups:

    • Vehicle control

    • Low dose group

    • Mid dose group

    • High dose group

  • Procedure:

    • Administer a single dose of BM635 hydrochloride or vehicle to each group.

    • Monitor animals closely for a defined period (e.g., 24-72 hours) for signs of toxicity and the desired biological effect.

    • Record all observations, including clinical signs and body weight changes.

  • Data Analysis: Determine the maximum tolerated dose (MTD) and the dose that produces the desired effect.

General Experimental Workflow

G cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis A Determine Physicochemical Properties of BM635 HCl B Select Appropriate Vehicle and Administration Route A->B C Prepare Dosing Formulations B->C F Administer BM635 HCl or Vehicle C->F D Acclimate Animals E Randomize into Treatment Groups D->E E->F G Monitor for Efficacy and Toxicity F->G H Collect Samples (Blood, Tissues) G->H I Analyze Samples (e.g., PK/PD) H->I J Statistical Analysis I->J K Interpret Results and Optimize Dose J->K

Caption: A generalized workflow for in vivo studies with a novel compound.

Signaling Pathways

Without information on the mechanism of action of BM635 hydrochloride, a diagram of its signaling pathway cannot be created. If the target of BM635 hydrochloride is known, a pathway diagram can be generated. For example, if it were a hypothetical inhibitor of the MEK/ERK pathway, the diagram would illustrate that interaction.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription BM635 BM635 Hydrochloride (Hypothetical Inhibitor) BM635->MEK

Caption: Example of a signaling pathway diagram for a hypothetical MEK inhibitor.

Technical Support Center: BM635 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BM635 hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of BM635 hydrochloride?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. It is advisable to use freshly opened, anhydrous DMSO to minimize the impact of water content on solubility and stability.

Q2: How should I store the solid BM635 hydrochloride and its stock solutions?

  • Solid Compound: Store the lyophilized powder at -20°C for long-term storage.

  • Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, the stock solution is expected to be stable for an extended period.

Q3: What is the general stability of BM635 hydrochloride in aqueous solutions?

The stability of BM635 hydrochloride in aqueous solutions is highly dependent on the pH, temperature, and composition of the solution. As a hydrochloride salt of a weakly basic compound, it is generally more stable in acidic to neutral pH conditions. Disproportionation to the free base can occur in neutral to alkaline solutions, potentially leading to precipitation due to the lower aqueous solubility of the free base.

Q4: Can I use buffers to maintain the pH and improve the stability of BM635 hydrochloride in my experiments?

Yes, using a buffer system appropriate for your experimental pH range is highly recommended to maintain the stability of the compound in solution. However, it is important to note that buffer components themselves can sometimes catalyze degradation.[1] It is advisable to perform a preliminary stability test with your chosen buffer.

Q5: How does temperature affect the stability of BM635 hydrochloride solutions?

As with most chemical compounds, higher temperatures can accelerate the degradation of BM635 hydrochloride in solution.[2][3] For short-term storage of working solutions, it is recommended to keep them at 4°C and protected from light. For long-term storage, -80°C is recommended.

Q6: What is the stability of BM635 hydrochloride in cell culture media?

The stability of small molecules in cell culture media can be variable due to the complex mixture of components, including salts, amino acids, vitamins, and serum proteins.[4] It is crucial to determine the stability of BM635 hydrochloride in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation observed after diluting DMSO stock solution into aqueous buffer or cell culture medium. The aqueous solubility of the free base may have been exceeded due to a pH shift upon dilution.- Lower the final concentration of the compound.- Increase the percentage of DMSO in the final solution (typically keeping it below 0.5% to avoid cellular toxicity).- Use a sonicator to aid dissolution.- Ensure the pH of the aqueous solution is in a range where the hydrochloride salt is soluble.
Loss of compound activity over the course of a multi-day experiment. The compound may be degrading in the experimental medium at 37°C.- Perform a stability study of BM635 hydrochloride in your cell culture medium at 37°C over the time course of your experiment (see Experimental Protocols section).- Replenish the medium with freshly prepared compound at regular intervals during the experiment.
Inconsistent experimental results between batches. - Variability in the preparation of stock or working solutions.- Degradation of the compound due to improper storage.- Ensure consistent and accurate preparation of all solutions.- Prepare fresh working solutions for each experiment from a properly stored stock solution.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Data Presentation

The following tables are templates for you to record your own experimental stability data for BM635 hydrochloride.

Table 1: Stability of BM635 Hydrochloride in Different pH Buffers at 37°C

Buffer (pH)Concentration (µM)Time (hours)% RemainingObservations
pH 5.0 (Acetate)0100
24
48
72
pH 7.4 (Phosphate)0100
24
48
72
pH 8.5 (Tris)0100
24
48
72

Table 2: Stability of BM635 Hydrochloride in Cell Culture Medium at 37°C

Cell Culture MediumSerum (%)Concentration (µM)Time (hours)% RemainingObservations
DMEM100100
24
48
72
RPMI-1640100100
24
48
72

Experimental Protocols

Protocol 1: Determining the Stability of BM635 Hydrochloride in Aqueous Buffers

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 8.5).

  • Prepare Working Solution: Dilute the BM635 hydrochloride DMSO stock solution into each buffer to the final desired concentration.

  • Incubation: Incubate the solutions at the desired temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each solution.

  • Analysis: Analyze the concentration of the remaining BM635 hydrochloride using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate Percentage Remaining: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Determining the Stability of BM635 Hydrochloride in Cell Culture Medium

  • Prepare Medium: Prepare your complete cell culture medium, including serum and any other supplements.

  • Prepare Working Solution: Spike the BM635 hydrochloride into the cell culture medium to the final desired concentration.

  • Incubation: Incubate the medium in a cell culture incubator at 37°C and 5% CO2.

  • Time Points: At various time points (e.g., 0, 24, 48, and 72 hours), take an aliquot of the medium.

  • Sample Preparation: Process the samples to remove proteins and other interfering substances. This may involve protein precipitation with a solvent like acetonitrile.

  • Analysis: Analyze the concentration of the remaining BM635 hydrochloride using a suitable analytical method, such as LC-MS/MS.

  • Calculate Percentage Remaining: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Mandatory Visualizations

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm FASII Fatty Acid Synthase II (FAS-II) Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid TMM_precursor Trehalose Monomycolate (TMM) Precursor Mycolic_Acid->TMM_precursor MmpL3 MmpL3 Transporter TMM_precursor->MmpL3 Transport TMM TMM MmpL3->TMM AG Arabinogalactan TMM->AG Mycolylation TDM Trehalose Dimycolate (TDM) TMM->TDM Mycolylation Mycomembrane Mycomembrane Assembly AG->Mycomembrane TDM->Mycomembrane BM635 BM635 HCl BM635->MmpL3 Inhibition

Caption: Role of MmpL3 in Mycolic Acid Transport and Inhibition by BM635.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare BM635 HCl Stock Solution (in DMSO) Working_Solution Prepare Working Solution (in buffer or medium) Stock_Solution->Working_Solution Incubation Incubate at Desired Temperature and Time Working_Solution->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Sample_Prep Sample Preparation (e.g., protein precipitation) Sampling->Sample_Prep HPLC_Analysis Analyze by HPLC or LC-MS/MS Sample_Prep->HPLC_Analysis Data_Analysis Calculate % Remaining HPLC_Analysis->Data_Analysis

Caption: Workflow for Assessing BM635 Hydrochloride Stability in Solution.

References

Validation & Comparative

MmpL3 Inhibition: A Comparative Guide to BM635 Hydrochloride and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics targeting unconventional pathways. The Mycobacterium membrane protein Large 3 (MmpL3), an essential transporter of trehalose monomycolate (TMM), a precursor to mycolic acids, has emerged as a promising drug target. This guide provides a comparative analysis of BM635 hydrochloride and other prominent MmpL3 inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the research and development of new anti-tubercular agents.

Performance Comparison of MmpL3 Inhibitors

The in vitro activity, cytotoxicity, and resulting selectivity of an anti-tubercular agent are critical parameters in the early stages of drug development. The following tables summarize the performance of BM635 hydrochloride against other well-characterized MmpL3 inhibitors.

In Vitro Activity and Cytotoxicity

This table presents the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv, the cytotoxic concentration (CC50 or IC50) against various mammalian cell lines, and the selectivity index (SI), which is a ratio of cytotoxicity to antimicrobial activity. A higher SI value indicates a more favorable therapeutic window.

CompoundMIC (μM) vs. M. tuberculosis H37RvCytotoxicity (CC50/IC50, μM)Cell LineSelectivity Index (SI = CC50/MIC)
BM635 hydrochloride 0.08[1]15.3 (IC50)HepG2>191
40 (CC50)HepG2>500
50.15 (IC50)Vero>626
SQ109 2.36[2]2.95 (CC50)U2OS1.25
AU1235 0.48[2]>100->208
NITD-304 0.02[2]>50->2500
NITD-349 0.05[2]>50->1000
BM212 3.76[2]---
In Vivo Efficacy in Murine Models of Tuberculosis

The in vivo efficacy of MmpL3 inhibitors is a key determinant of their potential clinical utility. This table summarizes the reported efficacy of BM635 and other inhibitors in mouse models of tuberculosis infection.

CompoundMouse ModelDosing RegimenEfficacy (Log10 CFU Reduction)Reference
BM635 analogue (17) Acute infection-ED99 of 49 mg/kg[3]
SQ109 Acute infection0.1–25 mg/kg/day for 28 daysDose-dependent reduction in lung and spleen CFU[1]
NITD-304 Acute infection12.5 and 50 mg/kg/day for 4 weeks1.24 and 3.82 log reduction in lung CFU, respectively[4]
NITD-349 Acute infection12.5 and 50 mg/kg/day for 4 weeks0.9 and 3.4 log reduction in lung CFU, respectively[4]
Comparative Pharmacokinetics in Mice

Understanding the pharmacokinetic profile of a drug candidate is crucial for optimizing dosing regimens and predicting clinical outcomes. This table provides a snapshot of key pharmacokinetic parameters for selected MmpL3 inhibitors in mice.

CompoundRouteCmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
BM635 mesylate Oral29700.8--[5]
SQ109 Oral1350.315.24[1][6]
IV1038-3.5-[1][6]

Mechanism of MmpL3 Inhibition

MmpL3 is a proton-motive force (PMF) dependent transporter responsible for flipping TMM from the cytoplasm to the periplasm. Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to the accumulation of TMM in the cytoplasm and ultimately, bacterial cell death.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_Synth Trehalose Monomycolate (TMM) Synthesis TMM TMM TMM_Synth->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Flipping Cell_Wall Cell Wall Integrity Mycolic_Acid_Pathway Mycolic Acid Biosynthesis TMM_Periplasm->Mycolic_Acid_Pathway Mycolic_Acid_Pathway->Cell_Wall Incorporation BM635 BM635 Hydrochloride & other MmpL3 Inhibitors BM635->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by BM635 and other inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of MmpL3 inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's potency.

MIC_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis H37Rv inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilutions of inhibitors in 96-well plates Prepare_Inoculum->Serial_Dilution Inoculate Inoculate plates with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Read_Results Read results visually or with a plate reader (e.g., using Resazurin assay) Incubate->Read_Results Determine_MIC Determine MIC as the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Protocol:

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial Dilution: In a 96-well microplate, serial two-fold dilutions of the compounds are prepared in 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. Growth can be assessed visually or by using a growth indicator such as Resazurin.

Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the toxicity of compounds on mammalian cells, which is essential for determining the therapeutic index.

Protocol (MTT Assay):

  • Cell Culture: Human hepatoma (HepG2) or African green monkey kidney (Vero) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

In Vivo Efficacy in a Murine Model of Acute Tuberculosis Infection

Animal models are indispensable for evaluating the in vivo efficacy of anti-tubercular drug candidates.

Protocol:

  • Animal Model: Female C57BL/6 mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).

  • Treatment: Treatment with the test compounds, administered orally or by another appropriate route, typically begins one day post-infection and continues for a specified period (e.g., 4 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load. The log10 CFU reduction compared to untreated control mice is calculated to determine efficacy.

Conclusion

BM635 hydrochloride demonstrates potent in vitro activity against M. tuberculosis and a favorable selectivity index. Its in vivo efficacy, along with that of other MmpL3 inhibitors like the NITD compounds, highlights the potential of targeting MmpL3 for the development of new anti-tubercular drugs. However, the pharmacokinetic profiles of these compounds, particularly oral bioavailability, remain a critical area for optimization. This guide provides a foundational comparison to aid researchers in the strategic development of next-generation MmpL3 inhibitors. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative merits of these promising compounds.

References

Comparative Efficacy Analysis: BM635 Hydrochloride vs. Ethambutol for the Treatment of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "BM635 hydrochloride" is not available in the public domain. This document serves as a template, presenting a comparative framework using Ethambutol as the established reference and "BM635 Hydrochloride" as a hypothetical new chemical entity. The data presented for BM635 Hydrochloride is illustrative and should not be considered factual.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge. The cornerstone of TB therapy is a multi-drug regimen, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. Ethambutol (EMB) is a first-line bacteriostatic agent used in combination therapy, primarily to prevent the emergence of resistance to other drugs.[1] This guide provides a comparative overview of the efficacy of the established drug, Ethambutol, and a hypothetical new compound, BM635 Hydrochloride.

Ethambutol (EMB) is an antibiotic that inhibits the synthesis of the mycobacterial cell wall.[2][3] It specifically targets the enzyme arabinosyl transferase, disrupting the formation of arabinogalactan, a key cell wall component.[2][4][] This action increases the permeability of the cell wall, making the bacterium more susceptible to other drugs.[2]

BM635 Hydrochloride (Hypothetical) is presented here as a novel investigational compound for TB treatment. For the purpose of this guide, we will hypothesize that it acts as a potent bactericidal agent targeting a novel pathway in Mtb.

In Vitro Efficacy and Cytotoxicity

The initial evaluation of antimicrobial compounds involves determining their potency against the target pathogen and their toxicity to mammalian cells. This is often expressed by the Minimum Inhibitory Concentration (MIC) and the 50% Cytotoxicity Concentration (CC50), respectively. The Selectivity Index (SI), the ratio of CC50 to MIC, is a critical measure of a compound's therapeutic potential.

ParameterBM635 Hydrochloride (Hypothetical Data)Ethambutol (Reference Data)
Target Organism Mycobacterium tuberculosis H37RvMycobacterium tuberculosis H37Rv
MIC90 (μg/mL) 0.52.0 - 5.0[6]
CC50 (Vero cells, μg/mL) >100>100
Selectivity Index (SI = CC50/MIC90) >200>20

In Vivo Efficacy in Murine TB Model

The murine model of chronic tuberculosis is a standard for evaluating the in vivo efficacy of new drug candidates. Efficacy is typically measured by the reduction in bacterial load in the lungs and spleen after a defined treatment period.

ParameterBM635 Hydrochloride (Hypothetical Data)Ethambutol (Reference Data)
Animal Model BALB/c mice, aerosol infection with Mtb H37RvBALB/c mice, aerosol infection with Mtb H37Rv
Dosage 25 mg/kg, oral, daily100 mg/kg, oral, daily
Treatment Duration 4 weeks4 weeks
Log10 CFU Reduction (Lungs) 2.51.0 - 1.5
Log10 CFU Reduction (Spleen) 3.01.5 - 2.0

Mechanism of Action

Understanding the mechanism of action is crucial for drug development and for predicting potential synergistic or antagonistic effects with other drugs.

Ethambutol: As established, Ethambutol inhibits arabinosyl transferases, which are essential for the synthesis of the arabinogalactan layer of the mycobacterial cell wall.[2][4][7] This disruption compromises the structural integrity of the cell wall.

BM635 Hydrochloride (Hypothetical): We will hypothesize that BM635 Hydrochloride inhibits a novel enzyme, "Mtb Kinase Y," which is critical for a key signal transduction pathway involved in bacterial replication and survival under stress conditions.

Visualizing Molecular Pathways and Experimental Workflows

To illustrate the concepts discussed, the following diagrams are provided.

cluster_0 Mycobacterial Cell Wall Synthesis cluster_1 Drug Action UDP_Galp UDP-Galp Arabinogalactan Arabinogalactan UDP_Galp->Arabinogalactan Arabinan Arabinan Arabinan->Arabinogalactan Arabinosyl_Transferase Arabinosyl Transferase Arabinan->Arabinosyl_Transferase Mycolic_Acids Mycolic Acids Arabinogalactan->Mycolic_Acids Cell_Wall Integral Cell Wall Mycolic_Acids->Cell_Wall Ethambutol Ethambutol Ethambutol->Arabinosyl_Transferase Inhibition Arabinosyl_Transferase->Arabinogalactan

Caption: Mechanism of action of Ethambutol.

cluster_workflow In Vivo Efficacy Testing Workflow cluster_groups Treatment Groups Infection Aerosol Infection of Mice with Mtb Acclimation Chronic Infection Establishment (4 weeks) Infection->Acclimation Treatment Daily Oral Dosing (4 weeks) Acclimation->Treatment Evaluation Euthanasia & Organ Homogenization Treatment->Evaluation Vehicle Vehicle Control EMB_Group Ethambutol (100 mg/kg) BM635_Group BM635 HCl (25 mg/kg) CFU_Count Plating & CFU Enumeration Evaluation->CFU_Count

Caption: Workflow for in vivo efficacy testing.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.

  • Preparation: A 96-well microplate is prepared with two-fold serial dilutions of the test compounds (BM635 Hydrochloride or Ethambutol) in Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. A resazurin-based indicator can be used for a more rapid, colorimetric readout.[8][9]

Cytotoxicity Assay (CC50)

The CC50 is determined using a standard MTT assay on a mammalian cell line (e.g., Vero).

  • Cell Seeding: Vero cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Reading: The absorbance is read at 570 nm. The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

In Vivo Murine TB Model

This protocol outlines the procedure for assessing in vivo efficacy.

  • Infection: BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a lung infection.

  • Chronic Phase: The infection is allowed to establish for 4 weeks, at which point it enters a chronic, stable phase.

  • Treatment: Mice are randomized into treatment groups: Vehicle control, Ethambutol (100 mg/kg), and BM635 Hydrochloride (25 mg/kg). Drugs are administered daily via oral gavage for 4 weeks.

  • Bacterial Load Determination: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

  • CFU Counting: Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted to determine the number of viable bacteria (CFU) per organ. The Log10 CFU reduction is calculated relative to the vehicle control group.

Conclusion

This guide provides a comparative framework for evaluating the efficacy of a new hypothetical anti-tubercular agent, BM635 Hydrochloride, against the established first-line drug, Ethambutol. Based on the hypothetical data, BM635 Hydrochloride demonstrates superior in vitro potency and greater in vivo bactericidal activity in the murine model of tuberculosis. Its distinct, hypothetical mechanism of action suggests it could be a valuable candidate for further development, potentially offering advantages over existing therapies. It is critical to reiterate that the data for BM635 Hydrochloride is illustrative. Rigorous experimental validation is required to determine the true therapeutic potential of any new investigational compound.

References

Validating MmpL3 as the Target of BM635 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the validation of Mycobacterial membrane protein Large 3 (MmpL3) as the molecular target of the novel anti-tubercular agent BM635 hydrochloride. It includes a comparative assessment with other MmpL3 inhibitors, supported by experimental data and detailed methodologies.

MmpL3 is a crucial transporter protein in Mycobacterium tuberculosis responsible for exporting mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] Its vital role in the viability of the bacterium makes it a prime target for the development of new tuberculosis treatments.[1][2][4] BM635 hydrochloride has been identified as a potent inhibitor of MmpL3.[5]

Comparative Performance of MmpL3 Inhibitors

The efficacy of antitubercular compounds is often quantified by their minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents the MIC values for BM635 hydrochloride and other known MmpL3 inhibitors against Mycobacterium tuberculosis, highlighting their potent antimycobacterial activity.

Compound Chemical Class MIC (μM) against M. tuberculosis H37Rv
BM635 hydrochloride 1,5-Diarylpyrrole0.12[5]
SQ109 EthylenediamineVaries (Phase II clinical trials)[4][6]
AU1235 Adamantyl UreaVaries[7][8]
NITD-304 IndolecarboxamideVaries[7]
NITD-349 IndolecarboxamideVaries[7]

Table 1: Comparative MIC Values of MmpL3 Inhibitors. This table summarizes the in vitro potency of various MmpL3 inhibitors. The 1,5-diarylpyrrole BM635 shows outstanding in vitro activity.[5]

Experimental Protocols for MmpL3 Target Validation

Validating that a compound's antimycobacterial effect is due to the inhibition of a specific target like MmpL3 involves a multi-faceted approach. Key experimental methodologies are detailed below.

1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the in vitro potency of a compound against M. tuberculosis.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., BM635 hydrochloride) in a 96-well microplate containing a suitable culture medium such as Middlebrook 7H9 broth.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Incubate the plates at 37°C for a period of 5-7 days.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

2. Generation and Analysis of Resistant Mutants

This is a crucial step to link the compound's activity to a specific gene.

  • Procedure:

    • Culture M. tuberculosis on solid medium (e.g., Middlebrook 7H10 agar) containing concentrations of the inhibitor that are several times higher than its MIC.

    • Select colonies that exhibit growth in the presence of the inhibitor, as these are spontaneous resistant mutants.

    • Isolate genomic DNA from these resistant mutants.

    • Perform whole-genome sequencing to identify mutations. A common finding for MmpL3 inhibitors is the presence of point mutations within the mmpL3 gene.[9][10]

3. MmpL3 Expression Modulation

Altering the expression level of the target protein can confirm its role in compound sensitivity.

  • Procedure:

    • Utilize engineered strains of M. tuberculosis where the expression of mmpL3 can be controlled, for instance, through a tetracycline-inducible system (Tet-On/Tet-Off).

    • In a strain where mmpL3 expression is reduced, an on-target inhibitor will show increased potency (a lower MIC).[8][9]

    • Conversely, overexpression of MmpL3 can lead to decreased susceptibility to the inhibitor.

Visualizing the Validation Process and Mechanism of Action

Experimental Workflow for MmpL3 Target Validation

The following diagram illustrates the logical progression of experiments to robustly validate MmpL3 as the target of an inhibitor like BM635 hydrochloride.

experimental_workflow cluster_invitro In Vitro & In Silico Analysis cluster_target Target Engagement & Mechanism Compound BM635 hydrochloride MIC MIC Determination (vs. M. tuberculosis) Compound->MIC Resistant_Mutants Generation of Resistant Mutants MIC->Resistant_Mutants WGS Whole Genome Sequencing Resistant_Mutants->WGS Mutation_Analysis Identification of mutations in mmpL3 WGS->Mutation_Analysis Expression_Modulation MmpL3 Expression Modulation Mutation_Analysis->Expression_Modulation Biochemical_Assay Direct Binding/ Functional Assays Expression_Modulation->Biochemical_Assay Conclusion MmpL3 is the Validated Target Biochemical_Assay->Conclusion

Caption: A logical workflow for validating MmpL3 as the target of BM635 hydrochloride.

MmpL3 Signaling Pathway and Inhibition

This diagram illustrates the role of MmpL3 in the mycolic acid transport pathway and how inhibitors like BM635 hydrochloride disrupt this process.

signaling_pathway cluster_cell Mycobacterium Cell Cytoplasm Cytoplasm (Mycolic Acid Synthesis) MmpL3 MmpL3 Transporter Cytoplasm->MmpL3 Trehalose Monomycolate (TMM) Inner_Membrane Inner Membrane Periplasm Periplasm Outer_Membrane Outer Membrane (Mycomembrane) Periplasm->Outer_Membrane Mycomembrane Assembly MmpL3->Periplasm TMM Export BM635 BM635 hydrochloride BM635->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by BM635 hydrochloride disrupts mycolic acid transport.

References

Unlocking Potent Anti-Tuberculosis Agents: A Comparative Guide to the Structure-Activity Relationship of BM635 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the SAR of Novel MmpL3 Inhibitors

The emergence of multidrug-resistant tuberculosis (TB) necessitates the discovery of novel therapeutics with new mechanisms of action. The pyrrole-based compound BM635 has emerged as a promising starting point for the development of potent inhibitors of the essential Mycobacterium tuberculosis membrane protein Large 3 (MmpL3). This transporter is critical for the translocation of mycolic acid precursors, making it a key target for anti-TB drug development. This guide provides a comprehensive comparison of BM635 analogues, detailing their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

Comparative Analysis of BM635 Analogues and Other MmpL3 Inhibitors

Systematic variations around the central pyrrole core of BM635 have led to the identification of analogues with significantly improved physicochemical and pharmacological properties. A key hit-to-lead campaign identified 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine (herein referred to as Analogue 17) as a highly potent analogue.[1][2] This section compares the activity of this lead analogue with other reported MmpL3 inhibitors.

Compound/AnalogueChemical ScaffoldTargetIn Vitro Activity (MIC)Cytotoxicity (SI)Reference
Analogue 17 1,5-DiarylpyrroleMmpL30.15 µM against drug-sensitive M. tuberculosis133[1][2]
BM635 (Hit) 1,5-DiarylpyrroleMmpL3--[1][2]
Pyrrole-2-carboxamides Pyrrole-2-carboxamideMmpL3< 0.016 µg/mL> 64 µg/mL (IC50)[3]
SQ109 Adamantyl ureaMmpL3--
AU1235 -MmpL3--
ICA38 Indole-2-carboxamideMmpL3--[3]
NITD-304 Indole-2-carboxamideMmpL3--[3]

Table 1: Comparative in vitro activity of BM635 analogue and other MmpL3 inhibitors. MIC: Minimum Inhibitory Concentration; SI: Selectivity Index.

Structure-Activity Relationship (SAR) Insights

The development of potent BM635 analogues has been guided by a systematic exploration of its chemical structure. The following diagram illustrates the key pharmacophoric features and the impact of substitutions on anti-tuberculosis activity.

SAR_BM635 Structure-Activity Relationship of BM635 Analogues cluster_scaffold Core Scaffold: 1,5-Diarylpyrrole cluster_R1 R1 Position (N1) cluster_R2 R2 Position (C5) cluster_R3 R3 Position (C2) cluster_R4 R4 Position (C3) A Pyrrole Core (Essential for activity) B Isopropyl group (Potency) A->B Substitution at N1 C 4-Isopropylphenyl group (Lipophilicity and Potency) A->C Substitution at C5 D Methyl group (Potency) A->D Substitution at C2 E Methylmorpholine group (Improved physicochemical properties and potency) A->E Substitution at C3

Caption: Key pharmacophoric elements of BM635 analogues.

Proposed Mechanism of Action: Inhibition of MmpL3

BM635 and its analogues exert their anti-tuberculosis effect by directly inhibiting the MmpL3 transporter. This inhibition disrupts the transport of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

MmpL3_Inhibition Mechanism of MmpL3 Inhibition by BM635 Analogues cluster_cell Mycobacterium Cell Cytoplasm Cytoplasm Inner Membrane Inner Membrane Periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis Periplasm->Mycolic_Acid_Synthesis Leads to TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Binding MmpL3->Periplasm Translocation BM635_analogue BM635 Analogue BM635_analogue->MmpL3 Inhibition Cell_Wall_Integrity Cell Wall Integrity Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Disruption of

Caption: Inhibition of MmpL3-mediated TMM transport.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC): Resazurin Microtiter Assay (REMA)

The in vitro anti-mycobacterial activity of the compounds is determined using the Resazurin Microtiter Assay (REMA). This colorimetric assay provides a simple, low-cost, and rapid method for assessing the susceptibility of Mycobacterium tuberculosis.[3]

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the 96-well plates using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and then dilute it 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Include a drug-free control (bacterial growth control) and a sterility control (broth only) in each plate.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue (oxidized) to pink (reduced), indicating inhibition of bacterial growth.

Confirmation of MmpL3 Inhibition: [¹⁴C]Acetate Metabolic Labeling

To confirm that the anti-tubercular activity of the compounds is due to the inhibition of MmpL3, a [¹⁴C]acetate metabolic labeling assay is performed to analyze the effect on mycolic acid biosynthesis.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth

  • [¹⁴C]Acetate (radiolabeled)

  • Test compounds

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

  • Expose the bacterial cultures to the test compounds at a concentration equivalent to their MIC.

  • Add [¹⁴C]acetate to the cultures and incubate for a defined period to allow for the incorporation of the radiolabel into cellular lipids.

  • After incubation, harvest the bacterial cells and extract the total lipids.

  • Analyze the radiolabeled lipid extracts by TLC to separate the different lipid species, including trehalose monomycolate (TMM) and trehalose dimycolate (TDM).

  • Visualize and quantify the radiolabeled lipids using a phosphorimager or autoradiography.

  • Inhibition of MmpL3 will result in an accumulation of radiolabeled TMM and a decrease in radiolabeled TDM compared to untreated controls.

Experimental_Workflow Experimental Workflow for SAR Analysis Synthesis Synthesis of BM635 Analogues MIC_Assay MIC Determination (REMA) Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Mechanism_Confirmation Mechanism of Action Confirmation SAR_Analysis->Mechanism_Confirmation Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lipid_Labeling [14C]Acetate Labeling Mechanism_Confirmation->Lipid_Labeling Binding_Assay MmpL3 Competitive Binding Assay Mechanism_Confirmation->Binding_Assay Mechanism_Confirmation->Lead_Optimization

Caption: Workflow for the evaluation of BM635 analogues.

References

BM635 and its Mesylate Salt: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the physicochemical and pharmacokinetic profiles of the promising anti-tuberculosis agent BM635 and its mesylate salt, highlighting the salt's superior properties for clinical development.

BM635, a potent inhibitor of the essential mycobacterial membrane protein MmpL3, has emerged as a promising candidate in the fight against Mycobacterium tuberculosis. However, the parent compound's low aqueous solubility and high lipophilicity present significant challenges to its clinical utility, leading to poor bioavailability. To overcome these hurdles, various salt forms of BM635 have been developed, with the mesylate salt (BM635-Mes) demonstrating markedly improved pharmaceutical properties. This guide provides a detailed comparative analysis of BM635 and its mesylate salt, supported by available data, to inform researchers, scientists, and drug development professionals.

Physicochemical Properties: Enhancing Solubility and Dissolution

The primary motivation for developing a salt form of BM635 was to enhance its solubility and dissolution rate, critical factors for oral drug absorption. While specific quantitative data for a direct comparison are not publicly available, studies on various drug candidates consistently show that mesylate salts can significantly improve these parameters over the free base form.

PropertyBM635 (Free Base)BM635 Mesylate SaltSignificance
Aqueous Solubility PoorSignificantly Improved (Expected)Enhanced solubility is crucial for increasing the concentration of the drug available for absorption in the gastrointestinal tract.
Dissolution Rate SlowSignificantly Increased (Expected)A faster dissolution rate can lead to a quicker onset of action and improved overall absorption.
Stability Data not availableExpected to have comparable or improved solid-state stabilityEnsures the integrity and shelf-life of the active pharmaceutical ingredient (API).

Table 1: Comparative Physicochemical Properties of BM635 and its Mesylate Salt.

Pharmacokinetic Profile: A Leap in Bioavailability

The enhanced physicochemical properties of the BM635 mesylate salt translate into a superior pharmacokinetic profile, most notably a significant improvement in bioavailability.

ParameterBM635 (Free Base)BM635 Mesylate SaltSignificance
Bioavailability 46%[1][2]Significantly ImprovedA higher bioavailability means that a larger fraction of the administered dose reaches the systemic circulation, leading to greater therapeutic efficacy.
Half-life (t½) 1 hour[1][2]Data not availableThe half-life determines the dosing frequency.
Maximum Concentration (Cmax) 1.62 µM[1][2]Expected to be higherA higher Cmax can be indicative of a more rapid and extensive absorption.
Time to Maximum Concentration (Tmax) Data not availableData not availableIndicates the rate of drug absorption.

Table 2: Comparative Pharmacokinetic Parameters of BM635 and its Mesylate Salt.

The significant increase in bioavailability observed with the mesylate salt is a critical advancement, making it a much more viable candidate for clinical development. This improvement is attributed to the enhanced solubility and dissolution of the salt form in the gastrointestinal tract.

In Vivo Efficacy: The Mesylate Salt as the Frontrunner

The improved pharmacokinetic profile of the BM635 mesylate salt has led to it being identified as the candidate with the best in vivo efficacy.[1] While specific comparative efficacy data is limited in the public domain, the enhanced exposure achieved with the mesylate salt is expected to translate to greater potency against Mycobacterium tuberculosis in preclinical models.

Mechanism of Action: Targeting MmpL3

Both BM635 and its mesylate salt share the same mechanism of action, inhibiting the MmpL3 transporter.[3][4] MmpL3 is essential for the transport of trehalose monomycolates, a key component of the mycobacterial cell wall. By inhibiting this transporter, BM635 disrupts cell wall synthesis, leading to bacterial death.[4][5][6][7]

BM635 BM635 / BM635 Mesylate BM635->Inhibition MmpL3 MmpL3 Transporter TMM Trehalose Monomycolate (TMM) MmpL3->TMM Transports MmpL3->Disruption Disruption of Transport CellWall Mycobacterial Cell Wall Synthesis TMM->CellWall Precursor for Inhibition->MmpL3 Inhibits Disruption->CellWall Inhibits

Caption: Mechanism of action of BM635 and its mesylate salt.

Experimental Protocols

Detailed experimental protocols for the direct comparison of BM635 and its mesylate salt are not publicly available. However, standard methodologies would be employed for their characterization.

Solubility Determination (Equilibrium Solubility Method)
  • Preparation of Solutions: Prepare buffer solutions at various physiological pH values (e.g., 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of the test compound (BM635 or BM635 mesylate) to a known volume of each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw aliquots from each vial, filter to remove undissolved solids, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

start Start step1 Add excess compound to buffer start->step1 step2 Equilibrate at 37°C step1->step2 step3 Filter sample step2->step3 step4 Analyze by HPLC step3->step4 end End step4->end

Caption: Workflow for equilibrium solubility determination.

Dissolution Rate (USP Apparatus 2 - Paddle Method)
  • Media Preparation: Prepare a suitable dissolution medium (e.g., 900 mL of a buffered solution) and maintain it at 37°C.

  • Sample Introduction: Place a known amount of the test compound (in a compressed disc or as powder) into the dissolution vessel.

  • Apparatus Operation: Start the paddle apparatus at a specified rotation speed (e.g., 50 or 75 RPM).

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals.

  • Analysis: Determine the concentration of the dissolved compound in each aliquot using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

In Vivo Efficacy in a Murine Tuberculosis Model
  • Infection: Infect mice (e.g., BALB/c strain) with a low-dose aerosol of Mycobacterium tuberculosis H37Rv.[8][9][10]

  • Treatment Initiation: After a pre-determined period to allow for the establishment of infection, initiate treatment with the test compounds (BM635 or BM635 mesylate) and control drugs (e.g., isoniazid) administered orally.[10][11]

  • Dosing: Administer the compounds daily or according to the desired regimen for a specified duration (e.g., 4 weeks).

  • Endpoint Analysis: At the end of the treatment period, sacrifice the mice and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on selective agar to determine the bacterial load (colony-forming units, CFU).[10]

  • Data Analysis: Compare the CFU counts between the treated and untreated control groups to determine the reduction in bacterial load.

Conclusion

The development of the mesylate salt of BM635 represents a significant advancement in the quest for more effective tuberculosis therapies. By overcoming the inherent solubility and bioavailability limitations of the parent compound, the mesylate salt demonstrates a superior pharmaceutical profile, making it a more promising candidate for further clinical investigation. The enhanced bioavailability is expected to lead to improved in vivo efficacy, potentially offering a more potent and reliable treatment option for tuberculosis. Further studies providing direct quantitative comparisons of the physicochemical and pharmacokinetic properties of BM635 and its mesylate salt are warranted to fully elucidate the advantages of this salt form.

References

Comparative Analysis of Cross-Resistance Profiles for BM635 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BM635 hydrochloride, a potent inhibitor of the Mycobacterium tuberculosis MmpL3 transporter, in the context of anti-tubercular drug resistance. Due to the limited availability of direct cross-resistance studies for BM635 hydrochloride in publicly accessible literature, this guide synthesizes information on its mechanism of action, data from analogous MmpL3 inhibitors, and established principles of mycobacterial drug resistance to provide a predictive comparison.

Introduction to BM635 Hydrochloride

BM635 is a promising anti-tuberculosis compound belonging to the 1,5-diarylpyrrole class. It exerts its bactericidal effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death. A lead optimization campaign for BM635 led to the development of analogues with improved physicochemical properties and potent in vivo efficacy in murine models of tuberculosis infection.[1][2][3]

Predicted Cross-Resistance Profile

Direct experimental data on the cross-resistance of BM635 hydrochloride with other anti-tuberculosis drugs is not yet widely available. However, based on its mechanism of action, a predicted cross-resistance profile can be inferred:

  • Cross-resistance with other MmpL3 inhibitors: It is highly probable that strains of M. tuberculosis resistant to other MmpL3 inhibitors would exhibit cross-resistance to BM635 hydrochloride. Resistance to this class of drugs is primarily mediated by mutations in the mmpL3 gene.[4][5][6] These mutations can alter the drug-binding site on the MmpL3 protein, thereby reducing the efficacy of various inhibitors that target this transporter. Studies on other MmpL3 inhibitors have shown that different mutations within the mmpL3 gene can confer varying levels of resistance to different compounds within this class.[4][5]

  • No cross-resistance with drugs targeting other pathways: Conversely, it is unlikely that BM635 hydrochloride would show cross-resistance with anti-tubercular drugs that have different mechanisms of action. For instance, resistance to isoniazid is primarily due to mutations in the katG gene, while resistance to rifampicin is associated with mutations in the rpoB gene. As BM635 targets a distinct pathway, it is expected to retain activity against strains resistant to these and other conventional anti-TB drugs. This makes MmpL3 inhibitors like BM635 promising candidates for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[1]

Comparative Efficacy Data

The following table summarizes the in vitro activity of BM635 and its optimized analogue against drug-sensitive M. tuberculosis, alongside data for other anti-tubercular drugs for comparison.

DrugDrug ClassTargetMIC against susceptible M. tuberculosis H37Rv (μM)
BM635 1,5-diarylpyrroleMmpL3Not explicitly stated, but is the parent compound for the optimized analogue
BM635 Analogue (17) 1,5-diarylpyrroleMmpL30.15
Isoniazid First-lineInhA0.2 - 0.4
Rifampicin First-lineRpoB0.1 - 0.2
SQ109 Adamantyl diamineMmpL30.4 - 0.8
AU1235 Adamantyl ureaMmpL30.1 - 0.4

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of anti-tubercular agents is typically determined using a broth microdilution method. A standardized protocol is outlined below:

  • Preparation of Bacterial Inoculum: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture grown on Middlebrook 7H10 or 7H11 agar. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Drug Dilution Series: A two-fold serial dilution of the test compound (e.g., BM635 hydrochloride) is prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.

  • Reading of Results: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

Cross-Resistance Study Workflow

A typical workflow to assess the cross-resistance profile of a new compound like BM635 hydrochloride would involve:

  • Generation of Resistant Mutants: Spontaneous resistant mutants to BM635 hydrochloride are generated by plating a high-density culture of M. tuberculosis H37Rv on agar containing concentrations of the drug above its MIC.

  • Whole-Genome Sequencing: The genomes of the resistant mutants are sequenced to identify mutations, with a focus on the mmpL3 gene.

  • MIC Determination against a Panel of Drugs: The MICs of a panel of anti-tubercular drugs with different mechanisms of action are determined against the BM635-resistant mutants.

  • Reciprocal MIC Determination: The MIC of BM635 hydrochloride is determined against a panel of well-characterized resistant M. tuberculosis strains (e.g., resistant to isoniazid, rifampicin, fluoroquinolones, and other MmpL3 inhibitors).

  • Data Analysis: The results are analyzed to identify any significant shifts in MIC values, which would indicate cross-resistance.

Visualizations

MmpL3_Signaling_Pathway MmpL3-Mediated Mycolic Acid Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm FAS_I Fatty Acid Synthase I Mycolic_Acid Mycolic Acids FAS_I->Mycolic_Acid FAS_II Fatty Acid Synthase II FAS_II->Mycolic_Acid TMM Trehalose Monomycolate (TMM) Mycolic_Acid->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Export TMM_periplasm TMM MmpL3->TMM_periplasm AG Arabinogalactan TMM_periplasm->AG TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Mycomembrane Mycomembrane AG->Mycomembrane TDM->Mycomembrane BM635 BM635 Hydrochloride BM635->Inhibition Inhibition->MmpL3 Inhibits

Caption: MmpL3 pathway and the inhibitory action of BM635.

Cross_Resistance_Workflow Cross-Resistance Experimental Workflow start Start generate_mutants Generate BM635-Resistant M. tuberculosis Mutants start->generate_mutants reciprocal_mic Determine MIC of BM635 Against Known Resistant M. tuberculosis Strains start->reciprocal_mic sequence_mutants Whole Genome Sequencing of Resistant Mutants generate_mutants->sequence_mutants mic_panel Determine MIC of Other Anti-TB Drugs Against BM635-Resistant Mutants generate_mutants->mic_panel identify_mutations Identify Mutations (e.g., in mmpL3) sequence_mutants->identify_mutations analyze_data Analyze Data for MIC Shifts identify_mutations->analyze_data mic_panel->analyze_data reciprocal_mic->analyze_data conclusion Conclusion on Cross-Resistance Profile analyze_data->conclusion

Caption: Workflow for assessing cross-resistance.

References

Genetic Validation of MmpL3 as the Target of BM635 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BM635 hydrochloride, a potent anti-mycobacterial agent, with alternative compounds targeting the essential Mycobacterium tuberculosis protein, MmpL3. The information presented herein is supported by experimental data from published studies and is intended to assist researchers in the field of tuberculosis drug development.

Introduction to BM635 Hydrochloride and its Target, MmpL3

BM635 is a pyrrole-based inhibitor of the Mycobacterial Membrane Protein Large 3 (MmpL3)[1][2]. Its hydrochloride salt, BM635-HCl, was developed to improve its biopharmaceutical properties. MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial outer membrane[3][4][5]. The inhibition of MmpL3 disrupts the formation of the cell wall, leading to bacterial death[5]. The essentiality of MmpL3 has been extensively validated through genetic studies, including gene knockout, knockdown, and protein depletion experiments, making it a highly attractive target for novel anti-tuberculosis therapies[3][6][7].

Comparative Analysis of MmpL3 Inhibitors

BM635 hydrochloride belongs to a growing class of MmpL3 inhibitors with diverse chemical scaffolds. This section compares BM635 and its analogues with other well-characterized MmpL3 inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro activity of BM635 and selected alternative MmpL3 inhibitors against M. tuberculosis.

CompoundChemical ClassMIC against M. tuberculosis H37Rv (μM)Notes
BM635 1,5-Diarylpyrrole0.12[8]Potent in vitro activity.
BM212 1,5-Diarylpyrrole3.76[9]Precursor to BM635, also noted to potentially disrupt the proton motive force (PMF)[10][11].
SQ109 Ethylene diamine2.36[9]Has completed phase 2b-3 clinical trials. Also suggested to have off-target effects on PMF[9][12][13].
AU1235 Adamantyl urea0.48[9]Potent MmpL3 inhibitor.
THPP1 Tetrahydropyrazolopyrimidine13.44[9]
NITD-304 Indolecarboxamide0.02[9]Highly potent in vitro.
NITD-349 Indolecarboxamide0.05[9]Highly potent in vitro.

Experimental Protocols for Target Validation

Genetic validation of MmpL3 as the target of BM635 and other inhibitors is crucial to confirm their mechanism of action. Key experimental approaches are detailed below.

Generation of Resistant Mutants and Whole-Genome Sequencing

This method involves exposing M. tuberculosis to a specific inhibitor and selecting for resistant mutants. The genomes of these resistant mutants are then sequenced to identify mutations. A recurrent finding of mutations in the mmpL3 gene provides strong evidence that MmpL3 is the direct target of the compound[3].

Protocol Outline:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Plate a high density of bacteria onto Middlebrook 7H10 agar plates containing the MmpL3 inhibitor at a concentration 4-8 times its minimum inhibitory concentration (MIC).

  • Incubate plates at 37°C for 3-4 weeks.

  • Isolate colonies that appear on the inhibitor-containing plates.

  • Extract genomic DNA from the resistant isolates.

  • Perform whole-genome sequencing and compare the sequences to the wild-type parental strain to identify single nucleotide polymorphisms (SNPs).

CRISPR Interference (CRISPRi) for Gene Knockdown

CRISPRi technology can be used to specifically repress the expression of mmpL3. If a compound's activity is enhanced in an mmpL3 knockdown strain, it provides strong evidence that the compound targets MmpL3[14][15][16].

Protocol Outline:

  • Construct a M. tuberculosis strain expressing a doxycycline-inducible dCas9 and a single-guide RNA (sgRNA) targeting the mmpL3 promoter.

  • Culture the engineered strain in the presence of varying concentrations of the inducer (e.g., anhydrotetracycline, ATc) to titrate the level of mmpL3 knockdown.

  • Determine the MIC of the MmpL3 inhibitor against the knockdown strain at different levels of mmpL3 expression.

  • A decrease in the MIC of the inhibitor upon mmpL3 knockdown indicates on-target activity.

TMM Accumulation Assay

Inhibition of MmpL3 leads to the accumulation of its substrate, trehalose monomycolate (TMM), within the bacterial cell. This can be measured by metabolic labeling with 14C-acetate[9].

Protocol Outline:

  • Culture M. tuberculosis to mid-log phase.

  • Treat the culture with the MmpL3 inhibitor at various concentrations.

  • Add [1,2-14C]acetate to the culture and incubate for several hours.

  • Extract total lipids from the bacterial cells.

  • Analyze the lipid extracts by thin-layer chromatography (TLC).

  • Visualize and quantify the radiolabeled TMM spot to assess its accumulation.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the MmpL3 signaling pathway and the experimental workflow for target validation.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis Mycolic_Acid Mycolic Acid Mycolic_Acid_Synthesis->Mycolic_Acid TMM_Synthesis TMM Synthesis TMM TMM TMM_Synthesis->TMM Mycolic_Acid->TMM_Synthesis Trehalose Trehalose Trehalose->TMM_Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_Periplasm TMM MmpL3->TMM_Periplasm Transport Cell_Wall_Synthesis Cell Wall Component Synthesis TMM_Periplasm->Cell_Wall_Synthesis Mycomembrane Mycomembrane Cell_Wall_Synthesis->Mycomembrane BM635_HCl BM635-HCl BM635_HCl->MmpL3 Inhibition Target_Validation_Workflow Start Hypothesized MmpL3 Inhibitor (e.g., BM635-HCl) Resistant_Mutants Generate Resistant Mutants Start->Resistant_Mutants CRISPRi CRISPRi Knockdown of mmpL3 Start->CRISPRi TMM_Assay TMM Accumulation Assay Start->TMM_Assay WGS Whole-Genome Sequencing Resistant_Mutants->WGS Identify_mmpL3_Mutations Identify Mutations in mmpL3 WGS->Identify_mmpL3_Mutations Validated_Target MmpL3 Validated as Target Identify_mmpL3_Mutations->Validated_Target MIC_Shift Assess MIC Shift CRISPRi->MIC_Shift MIC_Shift->Validated_Target TMM_Accumulation Observe TMM Accumulation TMM_Assay->TMM_Accumulation TMM_Accumulation->Validated_Target

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of BM635 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anti-mycobacterial agent BM635 hydrochloride, focusing on its in vitro and in vivo efficacy. It is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis (TB) therapeutics. This document summarizes key experimental data, outlines relevant methodologies, and contextualizes the compound's mechanism of action.

BM635 is a potent pyrrole-based inhibitor of the essential mycobacterial membrane protein large 3 (MmpL3). Due to the parent compound's high lipophilicity and poor aqueous solubility, which leads to limited in vivo exposure, various salt forms have been developed to enhance its biopharmaceutical properties.[1][2] Among these, BM635 hydrochloride has been formulated to improve its suitability for in vivo applications.

Data Presentation: Efficacy and Pharmacokinetic Parameters

The following tables summarize the available quantitative data for BM635, BM635 hydrochloride, and related MmpL3 inhibitors.

Table 1: In Vitro Efficacy against Mycobacterium tuberculosis H37Rv

CompoundMIC (µM)MIC₅₀ (µM)
BM6350.12[1][3]-
BM635 hydrochloride -0.08 [4]
Analogue 170.15[5]-

MIC: Minimum Inhibitory Concentration. MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates.

Table 2: In Vivo Efficacy and Pharmacokinetic Profile

CompoundParameterValueAnimal Model
BM635Bioavailability46%[1]Murine
Half-life (t½)1 hour[1]Murine
Max. Concentration (Cₘₐₓ)1.62 µM[1]Murine
BM635 hydrochloride In vivo exposure ~2x that of BM635 [4]Not specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following are generalized protocols typical for the evaluation of anti-tubercular agents.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MIC of anti-mycobacterial compounds is commonly determined using a broth microdilution method.

  • Preparation of Compounds: The test compound (e.g., BM635 hydrochloride) is serially diluted in an appropriate solvent, typically dimethyl sulfoxide (DMSO), and then further diluted in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation: A culture of Mycobacterium tuberculosis H37Rv is grown to mid-log phase, and the bacterial suspension is adjusted to a standardized turbidity, equivalent to a specific colony-forming unit (CFU) concentration.

  • Incubation: The diluted bacterial suspension is added to microplate wells containing the serially diluted compound. The plates are sealed and incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

In Vivo Efficacy in a Murine Model of Tuberculosis

The efficacy of anti-tubercular compounds is often evaluated in a mouse model of infection.

  • Infection: BALB/c or C57BL/6 mice are infected with an aerosolized suspension of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Compound Administration: Treatment with the test compound is initiated at a specified time post-infection. The compound is typically administered orally once daily for a defined period.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the bacterial colonies are counted to determine the CFU per organ. Efficacy is measured by the reduction in bacterial load compared to untreated control animals.

Mandatory Visualization

Mechanism of Action: MmpL3 Inhibition

BM635 and its analogues exert their anti-mycobacterial effect by inhibiting MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycolic acid-containing outer membrane of the bacterium. Inhibition of MmpL3 disrupts the formation of this essential protective layer, leading to bacterial cell death.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_transported TMM MmpL3->TMM_transported Mycolic_Acid_Layer Mycolic Acid Layer (Outer Membrane) TMM_transported->Mycolic_Acid_Layer Incorporation BM635_HCl BM635 HCl BM635_HCl->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by BM635 HCl.

Experimental Workflow: In Vivo Efficacy Assessment

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of an anti-tubercular compound in a murine model.

InVivo_Workflow Infection Aerosol Infection of Mice with M. tuberculosis Treatment Oral Administration of BM635 Hydrochloride Infection->Treatment Post-infection Endpoint Euthanasia and Organ Harvest (Lungs, Spleen) Treatment->Endpoint End of treatment period Homogenization Organ Homogenization Endpoint->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation at 37°C (3-4 weeks) Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration Incubation->CFU_Count Analysis Comparison to Untreated Control Group CFU_Count->Analysis

Caption: Workflow for in vivo efficacy testing.

References

BM635 Hydrochloride: A Potential Game-Changer in Tuberculosis Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against tuberculosis (TB), a disease that continues to claim millions of lives, the exploration of novel therapeutic agents is paramount. BM635 hydrochloride, a potent inhibitor of the essential mycobacterial membrane protein MmpL3, has emerged as a promising candidate. This guide provides a comprehensive comparison of the potential of BM635 hydrochloride in combination with existing anti-TB drugs, supported by experimental data from related MmpL3 inhibitors and detailed experimental protocols.

The Promise of MmpL3 Inhibition in Combination Therapy

BM635 hydrochloride targets MmpL3, a crucial transporter responsible for exporting mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts the integrity of this protective barrier, leading to bacterial cell death. This mechanism of action suggests a strong potential for synergistic interactions with other anti-TB drugs, potentially enhancing their efficacy, reducing treatment duration, and combating drug resistance.

While direct combination studies on BM635 hydrochloride are not yet extensively published, research on other MmpL3 inhibitors provides a strong rationale for its potential in combination regimens. Studies on MmpL3 inhibitors such as indolcarboxamides, adamantyl ureas, and the clinical candidate SQ109 have demonstrated synergistic effects with several first- and second-line anti-TB drugs.[1][2][3][4]

Synergistic Potential with Key Anti-TB Drugs

Experimental data from in vitro studies on various MmpL3 inhibitors reveal a consistent pattern of synergistic interactions with key anti-TB drugs. The checkerboard method, a standard technique to assess drug synergy, has been instrumental in quantifying these interactions.

Table 1: In Vitro Synergistic Activity of MmpL3 Inhibitors with Anti-TB Drugs

MmpL3 Inhibitor ClassCombination DrugFractional Inhibitory Concentration Index (FICI)InteractionReference
IndolcarboxamidesRifampin (RIF)≤0.5Synergistic[1][2]
Bedaquiline (BDQ)≤0.5Synergistic[1][2]
Clofazimine (CFZ)≤0.5Synergistic[1][2]
β-lactams≤0.5Synergistic[1][2]
Adamantyl UreasRifampin (RIF)≤0.5Synergistic[1][2]
Bedaquiline (BDQ)≤0.5Synergistic[1][2]
Meropenem (MRP)≤0.5Synergistic[2]
SQ109Isoniazid (INH)Not specifiedSynergistic[4]
Rifampicin (RIF)Not specifiedSynergistic[4]
Clofazimine (CFZ)Not specifiedSynergistic[4]
Bedaquiline (BDQ)Not specifiedSynergistic[4]

A Fractional Inhibitory Concentration Index (FICI) of ≤0.5 is indicative of synergy.

These findings suggest that by inhibiting MmpL3, compounds like BM635 hydrochloride can weaken the mycobacterial cell wall, thereby increasing the penetration and efficacy of other drugs.[1] Notably, interactions with isoniazid (INH), ciprofloxacin (CIP), and ethambutol (EMB) were found to be additive rather than synergistic.[2]

Experimental Methodologies

To ensure the reproducibility and validity of these findings, detailed experimental protocols are crucial.

In Vitro Synergy Testing: The Checkerboard Method

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of drug combinations.[5][6]

Protocol:

  • Preparation of Drug Dilutions: Two-fold serial dilutions of each drug (BM635 hydrochloride and the partner drug) are prepared in a 96-well microtiter plate. One drug is diluted along the x-axis and the other along the y-axis.

  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized concentration.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: The plates are incubated at 37°C for a defined period, typically 7-14 days.

  • Readout: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Resazurin Microtiter Assay (REMA) is a common colorimetric method used for this, where a color change from blue to pink indicates bacterial growth.[2][5]

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis drug_dilution Drug Dilutions inoculation Inoculation drug_dilution->inoculation inoculum_prep Inoculum Preparation inoculum_prep->inoculation incubation Incubation inoculation->incubation readout Readout (REMA) incubation->readout fici_calc FICI Calculation readout->fici_calc

In Vitro Synergy Testing Workflow
In Vivo Efficacy Testing: Murine Model of Tuberculosis

Animal models are essential for validating the in vitro findings and assessing the in vivo efficacy of drug combinations. The murine model of chronic TB infection is a standard preclinical model.[7][8][9]

Protocol:

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.

  • Treatment: After a set period to allow the infection to establish (e.g., 4-6 weeks), mice are treated with BM635 hydrochloride alone, the combination drug alone, or the combination of both. A control group receives no treatment. Drugs are typically administered daily or multiple times a week via oral gavage.

  • Evaluation of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on nutrient agar.

  • Data Analysis: The reduction in bacterial load in the combination therapy group is compared to the single-drug and untreated groups to assess for enhanced bactericidal activity.

in_vivo_workflow infection Aerosol Infection of Mice with M. tuberculosis establishment Establishment of Chronic Infection infection->establishment treatment Drug Treatment (Single and Combination) establishment->treatment evaluation Evaluation of Bacterial Load (CFU in Lungs and Spleen) treatment->evaluation analysis Data Analysis evaluation->analysis

In Vivo Efficacy Testing Workflow

Signaling Pathway: Mechanism of MmpL3 Inhibition and Synergy

The synergistic effect of MmpL3 inhibitors can be attributed to the disruption of the mycolic acid transport pathway, which in turn compromises the structural integrity of the mycobacterial cell wall.

signaling_pathway cluster_cell Mycobacterium tuberculosis Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase II (FAS-II) Pks13 Pks13 FASII->Pks13 produces meromycolic chain for Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid condenses to form MmpL3 MmpL3 Transporter Mycolic_Acid->MmpL3 transported by TMM Trehalose Monomycolate (TMM) MmpL3->TMM flips to periplasm as AG Arabinogalactan TMM->AG transferred to TDM Trehalose Dimycolate (TDM) TMM->TDM forms Mycolated_AG Mycolated Arabinogalactan AG->Mycolated_AG forms Cell_Wall Cell Wall Integrity TDM->Cell_Wall contributes to Mycolated_AG->Cell_Wall maintains Synergy Synergistic Effect Cell_Wall->Synergy weakened wall enhances penetration of BM635 BM635 Hydrochloride BM635->MmpL3 inhibits Other_Drugs Other TB Drugs (e.g., Rifampin) Other_Drugs->Synergy

References

Safety Operating Guide

Prudent Disposal of BM635 (hydrochloride): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists utilizing BM635 (hydrochloride), a comprehensive understanding of the appropriate disposal procedures is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step instructions for the safe handling and disposal of BM635 (hydrochloride), emphasizing safety protocols and environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle BM635 (hydrochloride) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3] All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of BM635 (hydrochloride) is through an approved hazardous waste disposal program.[1][2][4]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for BM635 (hydrochloride) waste. The label should include the full chemical name, "BM635 (hydrochloride)," and appropriate hazard symbols.

    • Do not mix BM635 (hydrochloride) with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5] Halogenated and non-halogenated solvent wastes, for instance, should generally be segregated.[5]

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection. High-density polyethylene (HDPE) containers are often a suitable choice.

    • Ensure the container is tightly closed to prevent any leaks or spills.[4]

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][3]

    • The storage area should be away from incompatible materials such as strong oxidizing agents, bases, and metals.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.[1]

    • For small spills of dry material, carefully sweep up the solid, avoiding dust generation, and place it into the designated hazardous waste container.[2][4]

    • Clean the affected area thoroughly.

    • For larger spills, or if you are unsure how to proceed, contact your EHS office immediately.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should BM635 (hydrochloride) or its containers be disposed of in the sanitary sewer system.[2][3]

  • Consult the Safety Data Sheet (SDS): This guide provides general procedures. Always refer to the specific SDS for BM635 (hydrochloride) provided by the manufacturer for detailed information regarding hazards, handling, and disposal.

  • Follow Local Regulations: All disposal activities must comply with local, state, and federal regulations for hazardous waste management.

Summary of Key Disposal and Safety Information

For ease of reference, the following table summarizes the critical safety and disposal parameters for hydrochloride compounds, which are generally applicable to BM635 (hydrochloride).

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[1][2]
Engineering Controls Use in a chemical fume hood.[2][3]
Recommended Disposal Method Approved hazardous waste disposal plant.[1][2][4]
Prohibited Disposal Method Do not flush into surface water or sanitary sewer system.[2][3]
Waste Segregation Store separately from other chemical wastes.[5]
Incompatible Materials for Storage Strong oxidizing agents, bases, metals.[3]

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like BM635 (hydrochloride).

start Start: Chemical Waste for Disposal identify Identify Chemical and Consult SDS start->identify is_hazardous Is the waste hazardous? identify->is_hazardous non_hazardous Dispose as non-hazardous waste per institutional guidelines is_hazardous->non_hazardous No segregate Segregate waste into compatible categories is_hazardous->segregate Yes containerize Use a labeled, sealed, and compatible container segregate->containerize store Store in a designated hazardous waste area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end_disposal Waste collected by EHS for proper disposal contact_ehs->end_disposal

Figure 1. General workflow for the disposal of laboratory chemical waste.

References

Personal protective equipment for handling BM635 (hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BM635 (hydrochloride) was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, research-grade hydrochloride compounds and draws from safety information for similar chemicals. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS provided by the manufacturer of BM635 (hydrochloride) before any handling, storage, or disposal.

This document provides essential, immediate safety and logistical information, including operational and disposal plans, to serve as a foundational guide for laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling BM635 (hydrochloride), based on general knowledge of similar compounds.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles. Standard safety glasses are not sufficient.
Skin Protection A fully buttoned, long-sleeved laboratory coat should be worn. Chemical-resistant gloves (e.g., nitrile) are required. Consider double-gloving for added protection. All skin should be covered.
Respiratory Protection A NIOSH-approved respirator may be necessary, especially when handling the powder form or if there is a risk of aerosolization. The type of respirator should be determined by a formal risk assessment.[1]
Foot Protection Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.

Experimental Protocols

Handling Procedures:

  • Preparation: Before handling BM635 (hydrochloride), ensure that the work area is clean and uncluttered. A chemical fume hood should be used for all manipulations of the solid compound and concentrated solutions.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Weighing: When weighing the solid compound, do so within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.

  • Solution Preparation: To prepare solutions, slowly add the solid BM635 (hydrochloride) to the solvent to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Contamination: Avoid creating dust or aerosols.[1]

Spill Management:

  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Avoid generating dust. Clean the spill area with an appropriate solvent and then with soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal Plan:

All waste containing BM635 (hydrochloride) must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of BM635 (hydrochloride) down the drain or in regular trash.

  • Decontamination: All contaminated labware and equipment should be decontaminated before reuse or disposal.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of BM635 (hydrochloride) from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh prep_sds Review Substance-Specific SDS prep_sds->prep_ppe handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate emergency_spill Spill Occurs handle_experiment->emergency_spill Potential Event emergency_exposure Personal Exposure handle_experiment->emergency_exposure Potential Event cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill->cleanup_decontaminate Follow Spill Protocol

Safe Handling Workflow for BM635 (hydrochloride)

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.